molecular formula C10H13BClNO3 B1454722 3-Chloro-4-morpholinophenylboronic acid CAS No. 1426246-59-4

3-Chloro-4-morpholinophenylboronic acid

Cat. No.: B1454722
CAS No.: 1426246-59-4
M. Wt: 241.48 g/mol
InChI Key: MLYNSBCEZWQQEF-UHFFFAOYSA-N
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Description

3-Chloro-4-morpholinophenylboronic Acid (CAS 1426246-59-4) is a boronic acid derivative of significant value in research and development, particularly in synthetic organic chemistry and pharmaceutical sciences. This compound, with a molecular formula of C10H13BClNO3 and a molecular weight of 241.48 g/mol, serves as a versatile building block for the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling researchers to construct complex biaryl structures that are core scaffolds in many active pharmaceutical ingredients (APIs) and functional materials. The morpholino group contributes to the molecule's electronic properties and can be pivotal for target-binding interactions in drug discovery. The chloro substituent offers a secondary site for further functionalization, enhancing its utility as a synthetic intermediate. Researchers should note that this product is intended for Research Use Only and is not for diagnostic or therapeutic use. It requires careful handling and storage in an inert atmosphere at 2-8°C to maintain stability . Available purity grades are 95% and above .

Properties

IUPAC Name

(3-chloro-4-morpholin-4-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYNSBCEZWQQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 3-Chloro-4-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-morpholinophenylboronic Acid

Executive Summary

3-Chloro-4-morpholinophenylboronic acid is a valuable building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1][2] The unique electronic and steric properties imparted by the chloro and morpholino substituents make it a desirable fragment in the synthesis of pharmacologically active agents. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this key intermediate. We will detail a robust two-step synthetic sequence, explain the critical process parameters, and offer insights into the rationale behind the chosen procedures to ensure reproducibility and high purity.

Introduction and Strategic Overview

The Central Role of Arylboronic Acids in Drug Discovery

Arylboronic acids and their corresponding esters are indispensable tools in the synthesis of biaryl and heteroaryl structures, which form the core of countless pharmaceutical compounds.[2] Their stability, low toxicity, and high reactivity in Suzuki-Miyaura coupling reactions make them superior to many other organometallic reagents.[3] The ability to forge carbon-carbon bonds under mild conditions with high functional group tolerance has cemented their role in both discovery and process chemistry.

Synthetic Strategy: A Two-Step Approach

The is most effectively approached via a two-step sequence starting from a commercially available dihaloarene. The chosen strategy involves:

  • Buchwald-Hartwig Amination: Formation of the crucial C-N bond by coupling morpholine with a suitable dihaloarene precursor. This method is selected for its high efficiency and broad substrate scope in forming aryl amine bonds.[4][5]

  • Lithiation-Borylation: Conversion of the remaining aryl halide to the boronic acid via a low-temperature metal-halogen exchange followed by quenching with a borate ester. This classic transformation is highly reliable for introducing the boronic acid moiety.[6][7]

This guide will focus on the synthesis starting from 1-bromo-2,4-dichlorobenzene, a cost-effective and readily available starting material.

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below. The C-B bond is disconnected first, leading back to an aryl bromide precursor, which is then disconnected at the C-N bond to reveal the starting materials.

G Target 3-Chloro-4-morpholinophenylboronic acid Precursor1 4-(4-Bromo-2-chlorophenyl)morpholine Target->Precursor1 C-B Disconnection (Lithiation-Borylation) SM1 1-Bromo-2,4-dichlorobenzene Precursor1->SM1 C-N Disconnection (Buchwald-Hartwig) SM2 Morpholine Precursor1->SM2 C-N Disconnection (Buchwald-Hartwig)

Caption: Retrosynthetic pathway for 3-Chloro-4-morpholinophenylboronic acid.

Detailed Synthesis Pathway

The overall synthetic workflow is depicted below, outlining the transformation from starting materials to the final, purified product.

G start 1-Bromo-2,4-dichlorobenzene + Morpholine step1 Step 1: Buchwald-Hartwig Amination (Pd-catalyzed C-N Coupling) start->step1 intermediate Intermediate: 4-(4-Bromo-2-chlorophenyl)morpholine step1->intermediate step2 Step 2: Lithiation-Borylation (n-BuLi, -78°C, then B(OMe)₃) intermediate->step2 workup Aqueous Workup & Acidification step2->workup crude Crude Product: 3-Chloro-4-morpholinophenylboronic acid workup->crude purify Purification (Recrystallization) crude->purify final Final Product: High-Purity Boronic Acid purify->final

Caption: Experimental workflow for the .

Step 1: Synthesis of 4-(4-Bromo-2-chlorophenyl)morpholine

Causality and Experimental Choice: This step involves a nucleophilic aromatic substitution of the chlorine atom at C4 of 1-bromo-2,4-dichlorobenzene with morpholine. The chlorine at C4 is more activated towards nucleophilic attack than the one at C2 due to the electron-withdrawing effect of the bromine atom para to it. A palladium-catalyzed Buchwald-Hartwig amination is employed to ensure high conversion and selectivity under relatively mild conditions, avoiding the high temperatures often required for traditional SNAr reactions.[8]

Experimental Protocol:

  • Reagent Setup: To a dry, argon-purged round-bottom flask, add cesium carbonate (Cs₂CO₃, 2.0 equiv.), 1-bromo-2,4-dichlorobenzene (1.0 equiv.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.05 equiv.).

  • Solvent and Reactant Addition: Add anhydrous toluene (approx. 5 mL per mmol of aryl bromide) followed by morpholine (1.2 equiv.).

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously under an argon atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield 4-(4-bromo-2-chlorophenyl)morpholine as a solid.

Compound Molecular Weight Expected Yield Appearance
4-(4-Bromo-2-chlorophenyl)morpholine276.55 g/mol 85-95%Off-white solid
Step 2: Synthesis of 3-Chloro-4-morpholinophenylboronic acid

Causality and Experimental Choice: This transformation utilizes a lithium-halogen exchange reaction. n-Butyllithium (n-BuLi) is a highly reactive organometallic reagent capable of selectively abstracting the bromine atom at -78 °C to form a transient aryllithium species.[6] This step must be conducted under strictly anhydrous conditions and at very low temperatures to prevent side reactions. The aryllithium is then quenched with an electrophilic boron source, trimethyl borate, to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid upon acidic workup.[6][9]

Experimental Protocol:

  • Inert Atmosphere: To a flame-dried, multi-necked flask under a strict argon atmosphere, add the aryl bromide precursor, 4-(4-bromo-2-chlorophenyl)morpholine (1.0 equiv.), and dissolve it in anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the internal temperature is maintained.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add trimethyl borate (B(OMe)₃, 1.5 equiv.) dropwise, again maintaining the temperature below -70 °C. Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.[6]

  • Quench and Hydrolysis: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Adjust the pH to approximately 2-3 with 2M hydrochloric acid (HCl). A precipitate of the boronic acid should form.

  • Extraction and Isolation: Extract the mixture with ethyl acetate or dichloromethane (DCM) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The Challenge of Boronic Acid Purification

Arylboronic acids present unique purification challenges. They are prone to dehydration, forming cyclic anhydride trimers known as boroxines. Furthermore, their polar nature often leads to poor behavior on standard silica gel chromatography, resulting in streaking and low recovery.[10][11] Therefore, non-chromatographic methods are preferred.

Recommended Purification Protocol: Recrystallization

Recrystallization is the most effective method for purifying the title compound.

  • Solvent Selection: A mixed solvent system, such as water/acetonitrile or water/ethanol, is often effective.

  • Procedure: Dissolve the crude boronic acid in a minimal amount of the hot solvent mixture. If insoluble impurities are present, perform a hot filtration.[12]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Compound Molecular Weight Purity (Post-Recrystallization) Appearance
3-Chloro-4-morpholinophenylboronic acid241.45 g/mol >97% (by NMR)White to off-white crystalline solid
Analytical Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the morpholino protons and the aromatic protons, with splitting patterns consistent with the substitution pattern. The boronic acid proton (-B(OH)₂) may appear as a broad singlet.

  • ¹³C NMR: Confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): Verify the molecular weight of the compound. ESI-MS will typically show the [M-H]⁻ or [M+H]⁺ ion.

Safety and Handling

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coat and safety glasses.

  • Morpholine: Flammable and corrosive. Can cause skin and eye burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13]

  • Boronic Acids: Generally considered irritants. Avoid inhalation of dust and contact with skin and eyes.[14]

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.

Conclusion

This guide outlines a reliable and scalable two-step . By employing a strategic Buchwald-Hartwig amination followed by a well-controlled lithiation-borylation sequence, this valuable building block can be prepared in high yield and purity. The detailed protocols and explanations of the underlying chemical principles provide researchers with a robust framework for successfully synthesizing this and structurally related compounds for applications in pharmaceutical research and development.

References

  • Google Patents. CN111004262A - Synthetic method of p-chlorophenylboronic acid.
  • Organic Syntheses. Procedure for the Rhodium-Catalyzed Enantioselective Addition of 4-Chlorophenylboronic Acid to an N-tert-Butanesulfinyl Aldimine. Org. Synth. 2010, 87, 21. [Link]

  • Drug Discovery & Development. Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • MDPI. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

  • Google Patents.
  • SpringerLink. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Google Patents. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Reddit. Purification of boronic acids?. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. [Link]

  • ResearchGate. Ortho lithiation-in situ borylation of substituted morpholine benzamides. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • University of Bristol. Standard Lithiation–Borylation A user's guide. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS Publications. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Wiley Online Library. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic-Synthesis.org. Buchwald-Hartwig Coupling. [Link]

Sources

Technical Guide: Stability & Handling of 3-Chloro-4-morpholinophenylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive stability profile for 3-Chloro-4-morpholinophenylboronic acid pinacol ester (CAS: 870837-50-8, analog). While pinacol esters are traditionally viewed as robust protecting groups, this specific derivative presents a unique "push-pull" electronic environment due to the para-morpholine (electron donor) and meta-chlorine (electron withdrawing) substituents.

Researchers must recognize that protodeboronation —not simple hydrolysis—is the primary degradation risk for this molecule, particularly under the basic conditions typical of Suzuki-Miyaura cross-couplings. This guide details the mechanistic causes of instability, optimal storage protocols, and self-validating quality control workflows.

Part 1: Molecular Architecture & Stability Profile

Structural Analysis

The stability of this aryl boronate is dictated by the interplay between its three functional components attached to the benzene ring:

  • Position 1 (Pinacol Boronate): The bulky pinacol diol esterifies the boron, providing steric protection against hydrolysis and reducing Lewis acidity compared to the free boronic acid.

  • Position 4 (Morpholine): A cyclic amine and strong resonance donor (+M). The nitrogen lone pair donates electron density into the aromatic ring, significantly increasing electron density at the ipso-carbon (C1).

  • Position 3 (Chlorine): An inductive withdrawer (-I) located ortho to the morpholine. It imposes a "twist" on the morpholine ring due to steric clash, potentially modulating the resonance donation, but primarily serves to deactivate the ring slightly against electrophilic attacks.

The "Push-Pull" Instability Paradox

While the pinacol ester protects against oxidative degradation, the para-amino group (morpholine) destabilizes the C-B bond regarding protonolysis.

  • Mechanism: The morpholine nitrogen donates electron density into the ring (Quinoid-like resonance).

  • Consequence: The Carbon-Boron bond becomes more susceptible to protonation (protodeboronation), especially in the presence of water and heat.[1] The 3-chloro substituent mitigates this slightly by withdrawing electron density, but the molecule remains more labile than a simple phenylboronate.

Part 2: Degradation Pathways

The degradation of this compound follows a specific hierarchy. Understanding this allows for effective troubleshooting.

Primary Threat: Protodeboronation

Unlike alkyl boronates, aryl boronates with electron-donating groups (like morpholine) are prone to losing the boron moiety entirely, replaced by a hydrogen atom. This is often catalyzed by base (common in cross-coupling) or acid (common in workups).

Secondary Threat: Hydrolysis

The conversion of the pinacol ester back to the free boronic acid is reversible. However, the free acid is significantly more prone to protodeboronation and oxidation.

Visualization: Degradation Cascade

The following diagram illustrates the mechanistic pathway from the stable ester to the irreversible byproduct (3-chloro-4-morpholinobenzene).

DegradationPathway cluster_legend Pathway Criticality Ester Pinacol Ester (Target Molecule) Acid Free Boronic Acid (Intermediate) Ester->Acid Hydrolysis (H2O/H+) Byproduct De-boronated Arene (Irreversible Impurity) Ester->Byproduct Direct Base-Cat. Deboronation Acid->Ester Esterification (Pinacol) Acid->Byproduct Protodeboronation (Fast w/ 4-Morpholine) Oxidation Phenol Derivative (Oxidative Impurity) Acid->Oxidation H2O2 / Air Red Arrow = Irreversible Loss Red Arrow = Irreversible Loss

Caption: Figure 1. Degradation pathways. Note that the Morpholine substituent accelerates the red path (Protodeboronation).

Part 3: Storage & Handling Protocols

To maintain purity >97% over long durations, strict adherence to environmental controls is required.

Storage Specifications
ParameterRequirementScientific Rationale
Temperature -20°C Kinetic suppression of hydrolysis rates.
Atmosphere Argon/Nitrogen Prevents atmospheric moisture absorption. Morpholine salts are hygroscopic.
Container Amber Glass While not highly photo-labile, amber glass prevents light-induced radical formation in the presence of trace impurities.
Desiccant Required Essential. Hydrolysis is autocatalytic; trace water creates boronic acid, which is more acidic and hygroscopic.
Handling & Purification (The "Sticky" Problem)

Morpholine is a Lewis base. It interacts strongly with the acidic silanols on standard silica gel, leading to:

  • Streaking/Tailing: Loss of resolution.

  • On-Column Hydrolysis: Acidic silica accelerates ester cleavage.

  • Irreversible Adsorption: Loss of mass.

Recommended Purification Protocol:

  • Basified Silica: Pre-treat silica slurry with 1-2% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites.

  • Eluent: Use Hexanes/Ethyl Acetate with 1% TEA.

  • Alternative: Use Neutral Alumina if silica separation fails.

Part 4: Reaction Stability (Suzuki-Miyaura)

When utilizing this reagent in cross-coupling, the "slow-release" strategy is most effective.

  • The Risk: High pH (e.g., K3PO4, Cs2CO3) promotes the formation of the boronate "ate" complex. For electron-rich systems, this complex is prone to protodeboronation before transmetalation can occur.

  • The Fix:

    • Anhydrous Conditions: Minimize water to prevent hydrolysis to the more labile free acid.

    • Base Selection: Use weaker bases (e.g., K2CO3, K3PO4) rather than strong alkoxides (NaOtBu).

    • Catalyst Loading: High catalyst loading (Pd) ensures transmetalation is faster than deboronation.

Part 5: QC & Analytical Validation

Do not rely solely on LC-MS, as the ionization process can mimic hydrolysis.

Self-Validating QC Workflow

Use the following decision tree to validate batch integrity before critical experiments.

QC_Workflow Sample Batch Sample HNMR 1H NMR (CDCl3) Sample->HNMR CheckPin Check Pinacol Methyls (Singlet ~1.3 ppm) HNMR->CheckPin Valid Pass: Sharp Singlet (12H) CheckPin->Valid Integrates 12H Invalid Fail: Broad/Split Peaks CheckPin->Invalid <12H or Split BNMR 11B NMR Invalid->BNMR Confirm Hydrolysis CheckShift Shift Position? BNMR->CheckShift EsterShift ~30 ppm (Ester) CheckShift->EsterShift Intact AcidShift ~20 ppm (Free Acid) CheckShift->AcidShift Hydrolyzed

Caption: Figure 2. Quality Control Decision Tree. 1H NMR is the primary validation tool.

Analytical Markers
  • 1H NMR: The pinacol methyl protons appear as a distinct singlet around 1.30–1.35 ppm (12H). If hydrolysis has occurred, you will see new peaks or broadening in this region, and the integration will drop relative to the aromatic signals.

  • TLC: The ester usually runs higher (less polar) than the free acid. Stain with Curcumin or KMnO4 (Boron compounds do not always stain well with UV alone).

References

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Link

  • Xu, J., et al. (2006). On-Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates. Journal of Liquid Chromatography & Related Technologies. Link

  • Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

Sources

Methodological & Application

Process Development & Scale-Up Guide: 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-morpholinophenylboronic acid (CAS: 128796-39-4) is a high-value pharmacophore extensively used in the synthesis of PI3K, mTOR, and EGFR kinase inhibitors. Its structural duality—combining a solubilizing morpholine ring with a reactive boronic acid handle—makes it a critical building block in modern medicinal chemistry.

However, scaling this reagent presents distinct challenges:

  • Protodeboronation: The electron-rich morpholine ring increases the aryl ring's electron density, accelerating hydrolytic C-B bond cleavage under acidic or high-temperature conditions.

  • Catalyst Poisoning: The morpholine nitrogen can act as a Lewis base, coordinating with Palladium (Pd) species during downstream Suzuki-Miyaura couplings, leading to catalyst deactivation and difficult heavy metal removal.

  • Stoichiometry Control: Variable anhydride (boroxine) formation affects the precise molecular weight, complicating stoichiometric calculations in GMP settings.

This guide outlines a robust, scalable workflow for both the synthesis of this building block and its application in cross-coupling reactions, emphasizing process safety and impurity control.

Critical Quality Attributes (CQAs)

Before initiating scale-up, the material must meet specific physicochemical criteria to ensure downstream success.

AttributeSpecificationRationale
Appearance White to off-white solidColoration indicates oxidation of morpholine or Pd contamination.
Purity (HPLC) > 98.0% a/aCritical to prevent formation of homocoupled impurities.
Boroxine Content ReportedBoronic acids exist in equilibrium with their trimeric anhydrides. Exact assay (w/w) is required for charge calculations.
Palladium Content < 20 ppmIf synthesized via Miyaura borylation; morpholine functionality traps Pd.
LOD (Loss on Drying) < 1.0%Water content affects stoichiometry and promotes protodeboronation.

Module 1: Synthesis of the Building Block

While often purchased, in-house synthesis is frequently required for cost control or supply chain security. We recommend the Turbo-Grignard Exchange route over traditional lithiation for safety and scalability.

Synthetic Route Strategy[1][2][3]
  • Route A (Traditional Lithiation): Uses n-BuLi at -78°C. Risk: Cryogenic requirement is expensive at pilot scale; functional group incompatibility.

  • Route B (Recommended - Turbo Grignard): Uses i-PrMgCl·LiCl at -15°C to 0°C. Benefit: Higher functional group tolerance, manageable exotherms, and formation of a stable arylmagnesium species.

Detailed Protocol: Turbo-Grignard Route (1 kg Scale)

Precursor: 4-(4-Bromo-2-chlorophenyl)morpholine.

Step-by-Step Methodology:

  • Inertion: Purge a 20 L jacketed glass reactor with N₂ (3 cycles). Ensure moisture content < 200 ppm.

  • Charging: Charge 4-(4-Bromo-2-chlorophenyl)morpholine (1.0 kg, 3.61 mol) and Anhydrous THF (5.0 L). Stir to dissolve.

  • Activation: Cool the mixture to -15°C.

  • Exchange: Add i-PrMgCl·LiCl (1.3 M in THF) (1.1 equiv, 3.05 L) dropwise over 2 hours. Maintain internal temperature < -5°C.

    • Checkpoint: Monitor conversion via GC-MS (quench aliquot with MeOH). Look for disappearance of bromide and formation of des-bromo species.

  • Borylation: Once exchange is >98%, add Trimethyl Borate (B(OMe)₃) (1.5 equiv, 0.6 L) dropwise at -10°C. This step is exothermic; control addition rate strictly.

  • Warming: Allow reactor to warm to 20°C over 4 hours.

  • Hydrolysis: Cool to 0°C. Quench with 1M HCl (aq) until pH reaches 5–6. Note: Do not acidify below pH 4 to prevent morpholine salt formation which complicates extraction.

  • Isolation: Extract with 2-MeTHF (2 x 3 L). Wash combined organics with brine. Concentrate under reduced pressure (keep T < 40°C to minimize deboronation).

  • Crystallization: Recrystallize from Acetonitrile/Water (9:1) to remove magnesium salts and boroxine oligomers.

Module 2: Downstream Application (Suzuki-Miyaura Coupling)

This section details the optimal conditions for using 3-Chloro-4-morpholinophenylboronic acid in a coupling reaction, addressing the catalyst poisoning issue.

Reaction Optimization Matrix

The morpholine nitrogen can compete with phosphine ligands. We utilize a "High-Activity" catalyst system to overcome this.

ParameterRecommendationMechanism/Reasoning
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ or XPhos Pd G2 Bidentate ligands (dppf) or bulky biaryls (XPhos) resist displacement by the morpholine nitrogen.
Base K₃PO₄ (2.0 equiv)Anhydrous phosphate is milder than carbonates, reducing protodeboronation of the electron-rich aryl ring.
Solvent 1,4-Dioxane / Water (4:1) High solubility of the boronic acid; water is essential for the transmetallation step.
Temperature 80°C – 90°CSufficient energy for oxidative addition without thermal decomposition of the boronic acid.
Protocol: 100g Scale Coupling

Reaction: Coupling of 3-Chloro-4-morpholinophenylboronic acid with an Aryl Chloride (Ar-Cl).

  • Setup: Charge a 2 L reactor with Aryl Chloride (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent: Add 1,4-Dioxane (10 V) and Water (2.5 V). Degas by sparging with N₂ for 30 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv / 2 mol%).

  • Reaction: Heat to 85°C. Agitate at 400 rpm.

  • Monitoring: HPLC at 2 hours. If conversion < 90%, add supplementary Boronic Acid (0.1 equiv) dissolved in degassed dioxane.

    • Why? Boronic acids can degrade faster than the oxidative addition step if the halide is unreactive.

  • Workup: Cool to RT. Filter through a pad of Celite to remove bulk Pd black. Partition between EtOAc and Water.

  • Pd Scavenging (Crucial Step):

    • The crude organic phase will likely contain high residual Pd (coordinated to morpholine).

    • Add SiliaMetS® Thiol or QuadraPure™ TU scavenger resin (10 wt% relative to product) and stir at 50°C for 4 hours.

    • Filter and concentrate.

Visualizations & Workflows

Process Workflow Diagram

The following diagram illustrates the logical flow from Raw Material QC through Synthesis and Application, highlighting decision gates.

G start Raw Material: 4-(4-Bromo-2-chlorophenyl)morpholine qc_check QC Gate: Moisture < 0.05% start->qc_check turbo_grignard Turbo Grignard Exchange (-15°C, iPrMgCl·LiCl) qc_check->turbo_grignard Pass borylation Borylation: B(OMe)3 Addition (Exotherm Control) turbo_grignard->borylation Conversion >98% hydrolysis Hydrolysis (pH 5-6) Avoid over-acidification borylation->hydrolysis isolation Isolation & Crystallization (MeCN/H2O) hydrolysis->isolation suzuki Downstream: Suzuki Coupling (Pd(dppf)Cl2, K3PO4) isolation->suzuki Purity >98% scavenging Pd Scavenging (Thiol Resin) suzuki->scavenging final Final API Intermediate scavenging->final

Figure 1: End-to-end process flow for the synthesis and application of the boronic acid.

Mechanistic Interference

This diagram explains why the morpholine moiety complicates the Suzuki cycle.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl Coordination Morpholine N-Coordination (Catalyst Arrest) OxAdd->Coordination Morpholine Interference TransMet Transmetallation OxAdd->TransMet Boronic Acid Coordination->Pd0 Reversible (Slow) Prod C-C Bond Formation TransMet->Prod Prod->Pd0

Figure 2: Catalytic cycle showing the off-cycle equilibrium where morpholine traps the Pd(II) intermediate.

Process Safety & Stability Notes

Thermal Stability (DSC Data)
  • Boronic Acid Decomposition: Onset typically > 140°C. However, in the presence of base (K₃PO₄) and heat (80°C), protodeboronation is the primary degradation pathway.

  • Grignard Formation: The formation of the Grignard reagent is exothermic. The "Turbo Grignard" method mitigates the "induction period" risk associated with Mg metal, providing a linear and predictable heat release profile [1].

Genotoxicity Control

If Route A (Lithiation) or precursors involving alkyl halides are used, the process must be evaluated for potential genotoxic impurities (PGIs).

  • Risk: Residual alkyl halides (e.g., isopropyl chloride from the Grignard exchange).

  • Control: Ensure the workup includes a vacuum distillation or high-temperature drying step (if stable) to purge volatile halides.

References

  • Knochel, P., et al. (2011). Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of LiCl. Angewandte Chemie International Edition . Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews . Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews . Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development . Link

Troubleshooting & Optimization

purification of products from 3-Chloro-4-morpholinophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of Products from 3-Chloro-4-morpholinophenylboronic Acid Reactions

Welcome to the technical support center for purification strategies involving reactions with 3-chloro-4-morpholinophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of products derived from this versatile reagent. As a substituted arylboronic acid, it is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl structures, which are prevalent scaffolds in medicinal chemistry.[1][2]

The unique structure of this reagent, featuring a halogen, a morpholine moiety, and the boronic acid group, presents specific purification challenges. These include removing residual palladium catalyst, separating the desired product from boronic acid-derived byproducts, and managing the polarity imparted by the morpholine ring. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to develop robust, efficient, and scalable purification protocols.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compound.

Issue 1: Crude product is dark-colored or contains black particulates, indicating palladium contamination.

Causality: Palladium catalysts, essential for reactions like the Suzuki coupling, can precipitate as palladium black (Pd(0)) or remain as soluble Pd(II) species in the reaction mixture.[3] The pyridine-like nitrogen in the morpholine ring can chelate with palladium, potentially increasing its solubility in the organic phase and making it harder to remove.[3] Regulatory guidelines impose strict limits on residual palladium in active pharmaceutical ingredients (APIs), often as low as 10 parts per million (ppm), making its removal critical.[4]

Potential CauseRecommended Solution(s)
Insoluble Palladium (Pd(0)) 1. Filtration through Celite®: Pass the reaction mixture through a pad of Celite® to physically trap the fine black particles.[5] This is a simple and effective first step. 2. Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb palladium, although it may also adsorb the desired product, requiring careful optimization.[6]
Soluble Palladium (Pd(0) or Pd(II)) 1. Palladium Scavengers: Use solid-supported scavengers with high affinity for palladium, such as those containing thiol or triamine functionalities. These reagents bind soluble palladium, which is then removed by filtration.[7][8] 2. Aqueous Wash with Chelators: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can sometimes extract soluble palladium salts.

Experimental Protocol: Removal of Palladium Catalyst via Celite® Filtration

  • Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (approximately 1-2 cm thick) and gently press it down.

  • Wet the Pad: Pre-wet the Celite® pad with the solvent used to dissolve your crude product mixture. This prevents the Celite® from being disturbed during filtration.

  • Filter the Mixture: Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and slowly pour it onto the Celite® pad.

  • Rinse: Wash the pad thoroughly with additional fresh solvent to ensure complete elution of the desired product.[9]

  • Concentrate: Combine the filtrates and concentrate under reduced pressure to recover the crude product, now free of insoluble palladium.

Issue 2: Product is contaminated with unreacted 3-Chloro-4-morpholinophenylboronic acid or its homocoupling byproduct.

Causality: Incomplete reactions leave residual starting material. Furthermore, boronic acids can undergo oxidative homocoupling to form symmetrical biaryl species, a common side reaction in Suzuki couplings, particularly in the presence of oxygen.[10][11] These impurities often have polarities similar to the desired product, complicating chromatographic separation.

Potential CauseRecommended Solution(s)
Residual Boronic Acid 1. Aqueous Base Wash: Extract the organic solution of the crude product with an aqueous base (e.g., 1M NaOH, 1M K₂CO₃). The acidic boronic acid will form a water-soluble boronate salt and partition into the aqueous layer.[12] 2. Sorbitol Extraction: Boronic acids form a charged complex with diols like sorbitol in an aqueous medium, which can be selectively extracted from the organic layer. 3. Derivatization with Diethanolamine: React the crude mixture with diethanolamine. The boronic acid forms a stable, often crystalline, adduct that can be removed by filtration.[13][14]
Homocoupling Byproduct 1. Recrystallization: If the desired product is a solid, recrystallization is a powerful technique to exclude impurities with different solubility profiles.[15][16] 2. Flash Column Chromatography: Careful optimization of the solvent system is key. The morpholine moiety increases polarity, often requiring a more polar eluent system (e.g., gradients of ethyl acetate/hexanes or methanol/DCM).

dot

G cluster_workup Post-Reaction Workup cluster_purification Purification Options Crude Mixture Crude Mixture Aqueous Base Wash Aqueous Base Wash Crude Mixture->Aqueous Base Wash Organic Layer Organic Layer Aqueous Base Wash->Organic Layer Contains Product & Homocoupling Byproduct Aqueous Layer Aqueous Layer Aqueous Base Wash->Aqueous Layer Contains Boronic Acid Impurities Recrystallization Recrystallization Organic Layer->Recrystallization If product is solid Column Chromatography Column Chromatography Organic Layer->Column Chromatography If product is oil or recrystallization fails

Caption: General purification workflow for boronic acid removal.

Issue 3: Product streaks or shows poor recovery during silica gel column chromatography.

Causality: The boronic acid functional group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and irreversible adsorption.[7][17] The basic nitrogen of the morpholine ring can also interact with silica, further complicating the separation.

Potential CauseRecommended Solution(s)
Strong Interaction with Silica Gel 1. Modify the Mobile Phase: Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent to suppress the ionization of silanol groups or the basicity of the morpholine nitrogen, respectively.[15] 2. Use Deactivated Silica: Employ silica gel that has been treated with water or a base to cap the acidic silanol groups. 3. Switch the Stationary Phase: Consider using a different adsorbent like neutral or basic alumina, or reversed-phase silica (C18), which may offer a different selectivity profile.[7][13]
Product Degradation on Silica 1. Minimize Contact Time: Run the column quickly ("flash" chromatography) to reduce the time the compound spends on the stationary phase. 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel or Celite® before loading it onto the column. This often results in better peak shape and resolution.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Suzuki-Miyaura reaction with 3-Chloro-4-morpholinophenylboronic acid? The most common byproducts are the homocoupled dimer of the boronic acid, the protodeboronated starting material (1-chloro-4-morpholinobenzene), and residual starting materials (both the boronic acid and the coupling partner).[10][17]

Q2: How does the morpholine group influence the choice of purification method? The morpholine group significantly increases the polarity of the molecule compared to a simple phenyl ring.[18] This means that products will generally have better solubility in more polar solvents (e.g., ethyl acetate, DCM, methanol) and will require more polar eluents for column chromatography. Its basic nitrogen can be protonated in acidic conditions, which can be exploited for purification via acid-base extraction if other functional groups permit.[19]

Q3: Is recrystallization a viable option for purifying these products? Yes, recrystallization is an excellent and scalable method if your product is a solid with moderate to high purity (>90%) after initial workup.[15] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.[16] Common solvent systems include ethyl acetate/hexanes, ethanol/water, or acetone/water.

Q4: When should I choose a scavenger resin over a simple aqueous wash? A scavenger resin is particularly advantageous when your desired product has some solubility in the aqueous base, which would lead to product loss during extraction.[7] Resins are also useful when liquid-liquid extractions are complicated by the formation of emulsions.

Q5: My product is an oil and cannot be recrystallized. What is the best chromatographic approach? For oily products, flash column chromatography is the primary method. Start with silica gel and a gradient elution, for example, from 100% hexanes to 100% ethyl acetate. If tailing is observed, try adding 1% triethylamine to the eluent. If separation is still poor, consider switching to a different stationary phase like alumina or reversed-phase C18 silica.[7][13]

dot

G Start Start Product_Streaks Product streaks on silica TLC? Start->Product_Streaks Try_Eluent_Modifier Add 1% TEA or AcOH to mobile phase Product_Streaks->Try_Eluent_Modifier Yes Proceed_Column Proceed with column chromatography Product_Streaks->Proceed_Column No Still_Streaking Still streaking? Try_Eluent_Modifier->Still_Streaking Switch_Stationary_Phase Use Alumina or Reversed-Phase C18 Still_Streaking->Switch_Stationary_Phase Yes Still_Streaking->Proceed_Column No Switch_Stationary_Phase->Proceed_Column

Caption: Troubleshooting workflow for column chromatography.

References

  • Process for purification of boronic acid and its derivatives.
  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • How to purify boronate esters? ResearchGate. [Link]

  • Purification of boronic acids? Reddit. [Link]

  • Purification by crystallization. Web Document. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. PMC - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine.
  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Morpholine. IARC Publications. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. [Link]

  • HELP: Purifying boronic acids sucks. Reddit. [Link]

  • Method of removing palladium.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling. Organic Syntheses Procedure. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. [Link]

Sources

catalyst poisoning in reactions with 3-Chloro-4-morpholinophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-4-morpholinophenylboronic acid (CMPBA)

Ticket ID: CMPBA-CAT-001 Status: Open Priority: High (Catalyst Deactivation Risk)

System Diagnostics: Why This Reaction Fails

You are encountering difficulties with 3-Chloro-4-morpholinophenylboronic acid . This is not a standard Suzuki coupling substrate.[1] It presents a "Push-Pull" electronic conflict and a specific coordination trap that deactivates standard Palladium catalysts.

The Failure Mechanism (Root Cause Analysis)
  • The "Morpholine Trap" (Catalyst Poisoning): The morpholine nitrogen is a Lewis base. In standard catalytic cycles (using Pd(PPh₃)₄ or simple Pd(OAc)₂), this nitrogen competitively binds to the Palladium center (Pd(II)), displacing the phosphine ligands. This creates an inactive "resting state" complex, effectively removing the catalyst from the cycle before transmetalation can occur.

  • Protodeboronation (Substrate Instability):

    • Electronic Push: The morpholine nitrogen (para to Boron) is a strong resonance donor (+M effect). This increases electron density at the C-B bond, making the ipso-carbon highly nucleophilic and prone to protonolysis (replacing -B(OH)₂ with -H).

    • Steric Twist: The 3-Chloro substituent forces the morpholine ring out of planarity. While this slightly reduces the +M effect, it is insufficient to prevent hydrolysis in aqueous basic conditions.

  • The 3-Chloro Factor: While usually inert, the chlorine atom at the 3-position is electron-withdrawing (-I). This actually stabilizes the boronic acid slightly compared to the non-chlorinated analog. However, if you use hyper-active catalysts (like Pd-RuPhos) to overcome the poisoning, you risk oxidative addition into the C-Cl bond, leading to polymerization.

Visualization: The Poisoning Pathway

The following diagram illustrates the competition between the productive catalytic cycle and the morpholine-induced poisoning trap.

SuzukiPoisoning Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetalation (Rate Limiting) OxAdd->TransMet CMPBA + Base Poison CATALYST POISONING (Pd-Morpholine Complex) OxAdd->Poison Morpholine N-Coordination Prod Product Release TransMet->Prod Reductive Elim. Deboron Protodeboronation (Byproduct Formation) TransMet->Deboron Hydrolysis (H2O) Prod->Pd0 Poison->OxAdd Reversible (Slow)

Caption: Figure 1. The "Morpholine Trap" (Red) competes with the Transmetalation step (Yellow), sequestering the catalyst in an inactive state.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and conversion stops at <40%. What happened?

  • Diagnosis: "Palladium Black" precipitation. The morpholine amine displaced your ligands (likely PPh₃), destabilizing the Pd(0) species, which then aggregated into inactive metal clusters.

  • Solution: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These bulky, electron-rich ligands bind tightly to Pd and sterically prevent the morpholine nitrogen from coordinating.

Q2: I see the starting halide consumed, but the major product is the deboronated arene (3-chloro-4-morpholinobenzene).

  • Diagnosis: Protodeboronation.[2][3] Your reaction conditions are too "wet" or the base is too harsh.

  • Solution:

    • Switch to Anhydrous Conditions : Use Dioxane or THF with CsF or K₃PO₄ (anhydrous).

    • "Slow Release" Strategy: Convert the boronic acid to a MIDA Boronate or Pinacol Ester . These release the active boronic acid slowly, keeping its concentration low relative to the catalyst, favoring coupling over hydrolysis.

Q3: Can I use the 3-Chloro group for further functionalization later?

  • Answer: Yes, but you must select your catalyst carefully now.

  • Guidance: Avoid ligands designed for aryl chlorides (like RuPhos or BrettPhos) during this step. Stick to SPhos or dppf , which will activate the Boronic acid (C-B) and the Aryl Bromide/Iodide partner, but leave the Ar-Cl bond intact for future steps.

Optimized Experimental Protocols
Protocol A: The "Robust" Method (Recommended)

Best for: General synthesis where high yields are required and water tolerance is acceptable.

ComponentReagentRationale
Catalyst XPhos Pd G3 (2-5 mol%)Bulky biaryl ligand prevents N-coordination; G3 precatalyst ensures rapid initiation.
Solvent 1,4-Dioxane : Water (4:1) Moderate polarity dissolves the morpholine substrate; water is necessary for the boroxine-to-acid equilibrium.
Base K₃PO₄ (3.0 equiv) Milder than carbonates; phosphate buffers the pH to minimize protodeboronation.
Temp 60-80°C Sufficient for turnover; avoid reflux (>100°C) to prevent C-B hydrolysis.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), CMPBA (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen (3 cycles). Critical: Oxygen accelerates catalyst decomposition.

  • Add degassed Dioxane/Water (4:1, 0.2 M concentration).

  • Stir vigorously at 80°C for 4-12 hours.

  • Filter through Celite/Silica to remove Pd residuals (morpholine residues stick to Pd).

Protocol B: The "Anhydrous" Method

Best for: Substrates highly prone to protodeboronation.

ComponentReagentRationale
Catalyst Pd(dppf)Cl₂[2][4]·DCM (5 mol%)Bidentate ligand resists displacement; robust in non-aqueous systems.
Solvent DMF or DMSO (Anhydrous) High solubility for polar zwitterionic intermediates.
Base CsF (3.0 equiv) Fluoride activates the boronic acid via a boronate "ate" complex without requiring water.
Temp 80-100°C Higher energy required for anhydrous transmetalation.
References & Authority
  • Catalyst Poisoning by Heterocycles:

    • Mechanism:[5][6][7][8][9][10][11][12] Nitrogen atoms in heterocycles (pyridines, morpholines) coordinate to Pd(II), forming stable off-cycle species.

    • Source: Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry.

    • Citation:

  • Protodeboronation of Amino-Boronic Acids:

    • Mechanism:[5][7][8][9][10][11][12] Electron-rich aromatics undergo facile acid/base catalyzed hydrolysis.

    • Source: Cox, P. A. et al. (2016). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

    • Citation:

  • Buchwald Precatalyst Utility:

    • Solution: Use of dialkylbiaryl phosphines (XPhos, SPhos) to prevent amine coordination.

    • Source: Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C Cross-Coupling." Chemical Science.

    • Citation:

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 3-Chloro-4-morpholinophenylboronic acid and Palladium catalysts before use.

Sources

impact of water content on 3-Chloro-4-morpholinophenylboronic acid stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for 3-Chloro-4-morpholinophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. 3-Chloro-4-morpholinophenylboronic acid is a key reagent in modern organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is fundamental to the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2]

The stability and purity of boronic acids are paramount to achieving reproducible and high-yielding synthetic outcomes. One of the most critical, yet often overlooked, factors influencing the stability of boronic acids is water content. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges associated with the impact of moisture on 3-Chloro-4-morpholinophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of degradation for 3-Chloro-4-morpholinophenylboronic acid in the presence of water?

The primary degradation pathway for arylboronic acids, including 3-Chloro-4-morpholinophenylboronic acid, in the presence of water is hydrolysis, which can lead to protodeboronation under certain conditions. Additionally, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While boroxine formation is often reversible upon exposure to water, it alters the reagent's stoichiometry and can complicate reaction monitoring.[3][4] The more concerning degradation is the irreversible loss of the C-B bond.

The presence of water facilitates an equilibrium between the monomeric boronic acid and its trimeric anhydride, the boroxine.

BA R-B(OH)₂ (Boronic Acid) Boroxine (RBO)₃ (Boroxine) BA->Boroxine -3 H₂O Boroxine->BA +3 H₂O H2O H₂O

Caption: Reversible formation of boroxine from boronic acid.

Q2: What are the common signs that my sample of 3-Chloro-4-morpholinophenylboronic acid may be compromised by water?

Researchers should be vigilant for the following indicators of potential moisture-related degradation:

  • Physical Appearance: The most immediate sign is a change in the physical state of the compound. A free-flowing powder may become clumpy, caked, or sticky upon absorbing moisture.[5][6]

  • Reduced Solubility: Degraded material, or material with high boroxine content, may exhibit different solubility profiles in organic solvents compared to a pure, dry sample.

  • Inconsistent Reaction Performance: The most critical indicator is a decrease in yield or the appearance of impurities in reactions like Suzuki-Miyaura couplings. A common impurity is the protodeboronated arene (1-chloro-2-morpholinobenzene).

  • Analytical Discrepancies: Changes in spectroscopic data, such as new peaks in an NMR spectrum or additional signals in an HPLC chromatogram, are definitive signs of degradation.

Q3: How does pH influence the hydrolytic stability of boronic acids?

The pH of the aqueous environment significantly impacts the rate of hydrolysis. Generally, the hydrolysis of boronic esters to boronic acids is accelerated at physiological pH (around 7.4).[7] While 3-Chloro-4-morpholinophenylboronic acid is already a free acid, the Lewis acidity of the boron atom and its susceptibility to nucleophilic attack by water or hydroxide ions are pH-dependent. At higher pH levels, the formation of the more soluble boronate anion can occur, which may have different stability characteristics.[8][9]

Q4: What are the best practices for storing and handling 3-Chloro-4-morpholinophenylboronic acid to ensure its stability?

To maintain the integrity of the compound, strict adherence to the following storage and handling protocols is essential:

  • Storage:

    • Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Keep the container in a desiccator with a functioning desiccant (e.g., silica gel, Drierite).

    • Store at a consistent room temperature, away from direct sunlight and sources of heat, to prevent temperature fluctuations that can cause moisture to condense inside the container.[6]

  • Handling:

    • Handle the compound in a low-humidity environment, such as a glovebox or a fume hood with a dry air stream.

    • Minimize the time the container is open to the atmosphere.

    • Use dry, clean spatulas and weighing instruments.

    • For reactions, always use anhydrous solvents.

Q5: Is there a more stable alternative to the free boronic acid for moisture-sensitive applications?

Yes. For applications where hydrolytic stability is a major concern, using the corresponding boronic acid pinacol ester, 3-Chloro-4-(4-morpholinyl)benzeneboronic acid pinacol ester, is a highly effective strategy.[10] The pinacol ester protects the boronic acid moiety from premature hydrolysis and protodeboronation.[4][11] The free boronic acid is typically generated in situ during the reaction, often under the basic conditions of the Suzuki-Miyaura coupling.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to the instability of 3-Chloro-4-morpholinophenylboronic acid.

Start Problem Encountered (e.g., Low Yield, Impurities) CheckBA Assess Boronic Acid Quality Start->CheckBA CheckConditions Review Reaction Conditions Start->CheckConditions KFT Perform Karl Fischer Titration (Quantify H₂O Content) CheckBA->KFT HPLC Run HPLC Analysis (Check for Impurities) CheckBA->HPLC NMR Acquire ¹H NMR Spectrum (Confirm Structure) CheckBA->NMR CheckSolvents Are Solvents Anhydrous? CheckConditions->CheckSolvents CheckBase Is Base Quality Adequate? CheckConditions->CheckBase ResultHighWater High Water Content (>0.5%)? KFT->ResultHighWater ResultImpurities Impurities Detected? HPLC->ResultImpurities ResultHighWater->ResultImpurities No DryReagent Action: Dry Reagent or Use New Batch ResultHighWater->DryReagent Yes ResultImpurities->CheckConditions No UsePinacol Action: Switch to Pinacol Ester Derivative ResultImpurities->UsePinacol Yes Success Problem Resolved DryReagent->Success UsePinacol->Success Optimize Systematically Optimize Reaction Parameters CheckSolvents->Optimize CheckBase->Optimize Optimize->Success

Caption: Troubleshooting workflow for boronic acid stability issues.

Problem Potential Cause Related to Water Content Recommended Troubleshooting Actions
Low or No Yield in Suzuki-Miyaura Coupling The boronic acid has degraded due to moisture absorption, leading to a lower effective concentration of the active reagent.1. Verify Reagent Quality: Analyze the boronic acid by HPLC to check for the presence of the starting material and any degradation products (e.g., 1-chloro-2-morpholinobenzene). 2. Quantify Water: Perform Karl Fischer titration to determine the exact water content. If it is significantly high (>0.5% w/w), the reagent's quality is compromised.[12] 3. Use Anhydrous Conditions: Ensure all solvents and other reagents are rigorously dried before use. 4. Use a Fresh Sample: If degradation is confirmed, switch to a new, unopened batch of the boronic acid.
Inconsistent Results Between Batches/Experiments The water content of the boronic acid is variable due to differences in storage, handling, or supplier batches. This leads to inconsistent stoichiometry in your reactions.1. Standardize Procedures: Implement a strict, standardized protocol for storing and handling the boronic acid. 2. Pre-reaction QC: Perform a quick quality control check (e.g., HPLC purity or Karl Fischer titration) on the boronic acid before starting a new set of experiments or using a new batch. 3. Consider the Pinacol Ester: For highly sensitive or large-scale reactions, using the more stable pinacol ester derivative can eliminate this variability.[4]
Compound Appears Clumped or Caked The material has absorbed a significant amount of atmospheric moisture.1. Do Not Assume Viability: While it may still be usable, its purity and water content are highly suspect. 2. Full Analysis: Before use, perform a comprehensive analysis including HPLC, NMR, and Karl Fischer titration. 3. Drying Procedure: The material can potentially be dried under high vacuum at a moderate temperature (e.g., 40-50 °C) for several hours, but its purity must be re-verified after drying. 4. Discard if Necessary: If significant degradation is confirmed, it is often more cost-effective and scientifically rigorous to discard the compromised reagent and use a fresh batch.

Experimental Protocols

Protocol 1: Quantification of Water Content by Karl Fischer (KF) Titration

This protocol provides a method for the accurate determination of water content in a solid sample of 3-Chloro-4-morpholinophenylboronic acid.

  • Principle: Karl Fischer titration is a highly specific method for water determination based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. A coulometric titrator is preferred for expected low water content (<0.1%).

  • Reagents:

    • Anhydrous methanol or a suitable KF solvent.

    • Karl Fischer titrant (for volumetric) or reagent (for coulometric).

  • Procedure:

    • System Preparation: Purge the titration cell with dry nitrogen or air to establish a low, stable baseline drift.

    • Sample Preparation: In a low-humidity environment (glovebox or dry bench), accurately weigh approximately 100-200 mg of the boronic acid into a clean, dry vial.

    • Titration: Quickly add the weighed sample directly into the conditioned KF titration cell.

    • Analysis: Start the titration. The instrument will automatically titrate the water present in the sample and calculate the water content.

    • Calculation: The instrument software will typically provide the result as a percentage (%) or parts per million (ppm) of water. Ensure the result is based on the exact sample weight entered.

Protocol 2: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reversed-phase HPLC method to assess the purity of 3-Chloro-4-morpholinophenylboronic acid and detect potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a reference standard (if available) or a new, trusted batch of 3-Chloro-4-morpholinophenylboronic acid in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.

    • Sample Preparation: Prepare the sample to be tested at the same concentration and in the same diluent.

    • Analysis: Inject the standard and sample solutions onto the HPLC system.

    • Interpretation: Compare the chromatogram of the test sample to the standard. Look for:

      • A decrease in the area of the main peak, indicating a loss of the active compound.

      • The appearance of new peaks. A common degradation product, the protodeboronated species, will typically have a different retention time. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Organic Chemistry Portal. Synthesis of boronic acids. [Link]

  • Plamondon, L., & Wuest, J. D. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765. [Link]

  • Tsemeugne, J., & Nsangou, M. (2023). Microhydration of phenylboronic acid and its hydration free energy. Scientific reports, 13(1), 11883. [Link]

  • U.S. Borax. Borate handling and storage. [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Tsemeugne, J., & Nsangou, M. (2023). Microhydration of phenylboronic acid and its hydration free energy. Scientific Reports, 13, 11883. [Link]

  • Lab Alley. How to Store Boric Acid. [Link]

  • Wang, T., Boren, B. C., & Wu, Y. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of chromatography. A, 1229, 114–121. [Link]

  • Loftsson, T. (2014). Degradation Pathways. In Drug Stability for Pharmaceutical Scientists. [Link]

  • Goerlitz, D. F., & Brown, E. (1972). Methods for analysis of organic substances in water. U.S. Geological Survey. [Link]

  • World Precision Instruments. Detection of organic compounds in water analysis. [Link]

  • Qiu, F., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1989-2000. [Link]

  • Achilli, C., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Il Nuovo Cimento C, 36, 137. [Link]

  • Rood, K. M., & Raushel, F. M. (2011). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Protein engineering, design & selection, 24(9), 653–659. [Link]

  • Domanska, U., & Pobudkowska, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 875-890. [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020542118. [Link]

  • Santos, M. A. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5262. [Link]

  • O'Hara, M. J. (2017). Re: Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?. ResearchGate. [Link]

  • Amerigo Scientific. 3-Chloro-5-(morpholine-4-carbonyl)phenylboronic acid. [Link]

  • Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]

  • Yeh, T. H., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Analyst, 146(2), 521-529. [Link]

  • Raines Lab, MIT. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Lemmerer, A., & Govindraju, S. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Crystals, 13(10), 1493. [Link]

  • ResearchGate. Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. [Link]

  • PubChem. 3-Chloro-4-hydroxyphenylacetic acid. [Link]

Sources

Technical Support Center: Navigating the Challenges of Coupling Sterically Hindered Substrates with 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of sterically hindered substrates with 3-Chloro-4-morpholinophenylboronic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to overcome the unique challenges presented by this specific transformation.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, its efficiency can be significantly hampered when one or both coupling partners exhibit substantial steric bulk. The combination of a sterically demanding substrate with an electron-rich and structurally complex boronic acid like 3-Chloro-4-morpholinophenylboronic acid introduces a multifaceted challenge that requires a nuanced approach to reaction optimization.

This guide is structured to provide not just procedural steps, but also the underlying mechanistic rationale for each recommendation, empowering you to make informed decisions in your experimental design.

The Core Challenge: Steric Hindrance and Substrate Electronics

The primary obstacle in coupling a sterically hindered substrate (e.g., an ortho-disubstituted aryl halide) with 3-Chloro-4-morpholinophenylboronic acid lies in two key areas of the catalytic cycle:

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halogen bond of the sterically hindered electrophile, can be significantly slowed down. The bulky substituents surrounding the reaction center impede the approach of the palladium catalyst.

  • Transmetalation and Reductive Elimination: The transfer of the aryl group from the boronic acid to the palladium center (transmetalation) and the final bond-forming step (reductive elimination) can also be sterically disfavored. The presence of the morpholino group, while primarily an electronic contributor, also adds to the overall size of the boronic acid partner.

Furthermore, the electronic nature of 3-Chloro-4-morpholinophenylboronic acid, with its electron-donating morpholino group, can influence the transmetalation step. While electron-rich boronic acids are generally good coupling partners, their reactivity can be modulated by the specific ligand and base combination.

Below is a visual representation of the Suzuki-Miyaura catalytic cycle, highlighting the steps susceptible to steric hindrance.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Sterically Hindered) Pd0->OxAdd + R1-X PdII_Aryl R1-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Sterically Influenced) PdII_Aryl->Transmetalation + [R2-B(OR)3]^- PdII_Diaryl R1-Pd(II)L_n-R2 Transmetalation->PdII_Diaryl RedElim Reductive Elimination (Sterically Hindered) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, indicating steps vulnerable to steric hindrance.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the coupling of sterically hindered substrates with 3-Chloro-4-morpholinophenylboronic acid.

Q1: My reaction shows little to no conversion of the starting materials. What are the likely causes and how can I address them?

Answer:

A lack of conversion is typically indicative of a failure in one of the early stages of the catalytic cycle, most often the oxidative addition. When dealing with a sterically hindered aryl halide, the palladium catalyst may struggle to access the C-X bond.

Causality and Solutions:

  • Inefficient Oxidative Addition: The steric bulk on your aryl halide is likely preventing the palladium catalyst from inserting into the carbon-halogen bond. To overcome this, you need a more reactive catalytic system.

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient for these challenging couplings. You should employ bulky, electron-rich phosphine ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.

      • Recommended Ligands: Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices.[2] N-heterocyclic carbenes (NHCs) are also highly effective for coupling sterically hindered substrates.[3]

    • Palladium Pre-catalyst: The choice of palladium source can also influence the reaction's success. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium pre-catalysts that incorporate the ligand (e.g., Buchwald pre-catalysts) can offer greater reliability and activity.

  • Catalyst Deactivation: The presence of oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[2]

Experimental Protocol: Screening for an Effective Catalyst System

  • Setup: In parallel reaction vials under an inert atmosphere, add your sterically hindered aryl halide (1.0 equiv), 3-Chloro-4-morpholinophenylboronic acid (1.2-1.5 equiv), and a suitable base (see Q2 for base selection).

  • Catalyst/Ligand Addition: To each vial, add a different palladium pre-catalyst and ligand combination. A typical starting point would be 2 mol % Pd(OAc)₂ with 4 mol % of the respective ligand.

  • Solvent: Add degassed solvent (e.g., dioxane, toluene, or a mixture with water).

  • Reaction: Heat the reactions to a suitable temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS at regular intervals.

Catalyst System Typical Loading (mol %) Rationale
Pd(OAc)₂ / SPhos2 / 4Excellent for sterically demanding and electron-rich substrates.
Pd₂(dba)₃ / XPhos1 / 4Highly active for challenging couplings, including aryl chlorides.
[Pd(IPr)]₂2An effective NHC-based pre-catalyst.
Buchwald Pre-catalyst (e.g., XPhos-Pd-G3)2Provides a reliable source of the active catalyst.
Q2: My reaction is sluggish and gives a low yield of the desired product, along with significant side products like homocoupling of the boronic acid. What should I optimize?

Answer:

A low yield accompanied by side products suggests that while the catalytic cycle is turning over, it is either inefficient or competing with undesired reaction pathways. Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or an inappropriate choice of base.

Causality and Solutions:

  • Suboptimal Base and Solvent Combination: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] For sterically hindered couplings, a careful selection of base and solvent is necessary to promote the desired reaction over side reactions.

    • Base Selection: Strong bases like K₃PO₄ are often effective. In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ might be preferable to minimize side reactions. The choice of base can be solvent-dependent.

    • Solvent Effects: Aprotic polar solvents like dioxane, THF, and toluene are commonly used. The addition of a co-solvent like water can sometimes accelerate the reaction, but it can also promote boronic acid decomposition. Anhydrous conditions may be necessary in some cases.

  • Boronic Acid Instability: 3-Chloro-4-morpholinophenylboronic acid, like many boronic acids, can be prone to decomposition (protodeboronation), especially at elevated temperatures.[2]

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[5] These are generally more robust and can be used directly in the coupling reaction.

    • Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, which can lead to boronic acid degradation.

Troubleshooting Workflow for Low Yield and Side Products

Troubleshooting_Low_Yield Start Low Yield / Side Products Check_Degassing Improve Degassing Protocol? Start->Check_Degassing Optimize_Base Optimize Base and Solvent Check_Degassing->Optimize_Base Yes Check_Degassing->Optimize_Base No, already rigorous Screen_Bases Screen Bases: K3PO4, Cs2CO3, K2CO3 Optimize_Base->Screen_Bases Screen_Solvents Screen Solvents: Dioxane, Toluene, THF (with/without water) Optimize_Base->Screen_Solvents Consider_Boronic_Ester Convert to Pinacol Ester? Screen_Bases->Consider_Boronic_Ester Screen_Solvents->Consider_Boronic_Ester Use_Ester Use Pinacol Ester Derivative Consider_Boronic_Ester->Use_Ester Yes Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Consider_Boronic_Ester->Monitor_Reaction No Use_Ester->Monitor_Reaction

Sources

Technical Support Center: Temperature Optimization for 3-Chloro-4-morpholinophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for processes involving 3-Chloro-4-morpholinophenylboronic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Compound Stability and Handling

The thermal stability and proper handling of your boronic acid are paramount to the success of any subsequent reaction. Elevated temperatures can impact the compound even before it is introduced to the reaction vessel.

FAQ: What is the thermal stability of 3-Chloro-4-morpholinophenylboronic acid and how should it be stored?

While specific thermal decomposition data for 3-Chloro-4-morpholinophenylboronic acid is not extensively published, arylboronic acids are generally crystalline solids with good thermal stability. For instance, the structurally similar 3-Chloro-4-fluorophenylboronic acid has a high melting point of 242-247 °C, suggesting the solid form is stable to significant heat.[1] However, the primary concern is not typically the melting point but rather decomposition and side reactions in solution at elevated temperatures, such as protodeboronation.[2][3]

Storage Recommendations:

  • Short-term: Store at room temperature in a desiccator to protect from moisture.

  • Long-term: For extended storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation from atmospheric moisture and oxygen.

Troubleshooting Guide: My boronic acid appears degraded. What are the common signs and causes?

Signs of Degradation:

  • Clumpy or sticky appearance: This often indicates hydrolysis due to moisture absorption.

  • Discoloration: A change from a white/off-white powder to a darker color can suggest oxidation or the presence of impurities.

  • Poor solubility: Degraded material may exhibit different solubility profiles.

Primary Causes:

  • Hydrolysis: Boronic acids can react with water to form boroxines (anhydrides), which may impact reactivity.

  • Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidation of the boronic acid.

  • Protodeboronation: This is a common decomposition pathway where the boronic acid group is replaced by a hydrogen atom. This can be accelerated by acidic or basic conditions and elevated temperatures.[2][3]

Section 2: Temperature Optimization in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone reaction for 3-Chloro-4-morpholinophenylboronic acid. Temperature is a critical parameter that dictates reaction rate, yield, and purity.

FAQ: What is a suitable starting temperature range for a Suzuki-Miyaura reaction with this boronic acid?

A typical starting temperature range for Suzuki-Miyaura reactions involving aryl chlorides is between 80 °C and 120 °C .[4] However, some modern catalyst systems with highly active phosphine ligands can facilitate the reaction at or near room temperature.[5] The optimal temperature is a delicate balance; it must be high enough to overcome the activation energy for the rate-determining step (often oxidative addition of the aryl chloride) but not so high as to cause catalyst decomposition or accelerate side reactions.[6][7]

Troubleshooting Guide: Low Yield or No Reaction

If you are experiencing low yields or a stalled reaction, temperature is a primary suspect. The following guide provides a systematic approach to troubleshooting this issue.

Problem: The reaction shows low conversion of starting materials to the desired biaryl product.

Troubleshooting_Low_Yield Start Low Yield / No Reaction Cause1 Insufficient Temperature? Start->Cause1 Cause2 Catalyst Deactivation? Start->Cause2 Cause3 Protodeboronation? Start->Cause3 Solution1 Gradually increase temperature (e.g., 80°C -> 100°C -> 120°C). Monitor by TLC/LC-MS. Cause1->Solution1   Activation energy not met Solution2 Screen alternative ligands/catalysts stable at higher temperatures. Consider lower temperature with a more active catalyst system. Cause2->Solution2   High temp leads to degradation Solution3 Use anhydrous solvents and reagents. Optimize base (e.g., K3PO4 vs K2CO3). Consider running at a higher temperature to accelerate coupling over decomposition. Cause3->Solution3   Side reaction is dominant

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Possible Cause 1: Insufficient Temperature

  • Causality: The oxidative addition of an aryl chloride to the Pd(0) catalyst is often the rate-limiting step and requires significant thermal energy.[6][8] If the temperature is too low, the reaction will not proceed at a reasonable rate.

  • Solution: A stepwise increase in temperature is recommended. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction progress. If the reaction is sluggish, increase the temperature in 10-20 °C increments. Be aware that some reactions may require temperatures up to 120 °C or even higher, depending on the solvent and catalyst system.[4]

Possible Cause 2: Catalyst Deactivation at High Temperature

  • Causality: While higher temperatures increase the reaction rate, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[9] Homogeneous catalysts can be particularly sensitive, with some decomposing above 150°C.[10] This reduces the amount of active catalyst in the reaction, leading to a stalled or incomplete reaction.

  • Solution: If you suspect catalyst deactivation at higher temperatures, consider screening different ligands that confer greater thermal stability to the palladium center. Alternatively, a more active catalyst system that operates efficiently at a lower temperature could be employed.[11]

Possible Cause 3: Protodeboronation Side Reaction

  • Causality: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[3] This side reaction is often promoted by the presence of water and can be accelerated at higher temperatures.[2] However, in some cases, running the reaction at a lower temperature can paradoxically increase protodeboronation if the rate of the desired transmetalation step becomes very slow, allowing more time for the boronic acid to decompose.[12]

  • Solution: Ensure all solvents and reagents are anhydrous. The choice of base can also be critical; sometimes a weaker base or a non-aqueous base can mitigate this issue. If protodeboronation is more prevalent at lower temperatures, increasing the temperature could favor the desired, faster coupling reaction.[12]

Data Presentation: Illustrative Effect of Temperature on a Suzuki-Miyaura Reaction

The following table provides a hypothetical example of how temperature can influence reaction outcomes.

Temperature (°C)Reaction Time (h)Yield of Product (%)Purity by LC-MS (%)Key Observation
60241598Very slow reaction rate.
80127595Good conversion with minimal side products.
10049290Faster reaction, but increased homocoupling byproduct.
12028580Rapid reaction, but significant catalyst decomposition and side product formation.

Section 3: Temperature Considerations for Other Reactions

While Suzuki-Miyaura coupling is common, 3-Chloro-4-morpholinophenylboronic acid can participate in other reactions where temperature is a key parameter.

Troubleshooting Guide: Side Product Formation (e.g., Homocoupling)

Problem: Your reaction produces a significant amount of a homocoupled byproduct (dimer of the boronic acid).

Possible Cause: Excessive Temperature and/or Presence of Oxygen

  • Causality: The homocoupling of boronic acids can be catalyzed by palladium and is often promoted by the presence of oxygen.[13] This side reaction can become more competitive at higher temperatures.

  • Solution:

    • Deoxygenate your solvent: Thoroughly sparge your solvent with an inert gas (argon or nitrogen) before adding the catalyst and reagents.

    • Optimize temperature: A lower reaction temperature may disfavor the homocoupling reaction.

    • Staged reagent addition: One effective technique is to pre-heat the reaction mixture containing the aryl halide, base, and catalyst before adding the boronic acid.[13] This can help ensure the catalytic cycle is initiated for the cross-coupling reaction before the boronic acid has a chance to homocouple.

Section 4: Advanced Topics and Experimental Design

For complex substrates or when aiming for optimal process efficiency, a more structured approach to temperature optimization is beneficial.

Protocol: Step-by-Step Guide for a Temperature Screening Experiment
  • Setup: Prepare multiple reaction vials or a parallel synthesis block.

  • Reagents: To each vial, add the aryl halide, 3-Chloro-4-morpholinophenylboronic acid (e.g., 1.2 equivalents), base (e.g., K₂CO₃, 2.0 equivalents), and solvent.

  • Inert Atmosphere: Purge each vial with an inert gas.

  • Catalyst Addition: Add the palladium catalyst and ligand to each vial.

  • Temperature Gradient: Place the vials in separate heating blocks set to a range of temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C).

  • Monitoring: Take aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h) and quench them.

  • Analysis: Analyze the quenched aliquots by LC-MS or GC-MS to determine the conversion rate and the formation of any byproducts.

  • Evaluation: Plot the yield of the desired product against temperature and time to identify the optimal conditions.

Logical Framework for Temperature Optimization

The following diagram illustrates a decision-making process for optimizing reaction temperature.

Optimization_Decision_Tree Start Begin Temperature Optimization (Start at 80-100°C) Check1 Reaction progressing cleanly? Start->Check1 Slow Reaction is too slow Check1->Slow No Fast Reaction is fast Check1->Fast Yes IncreaseTemp Increase Temperature (in 10-20°C increments) Slow->IncreaseTemp Check2 Side products increasing? Fast->Check2 IncreaseTemp->Check1 YesSideProducts Yes Check2->YesSideProducts NoSideProducts No Check2->NoSideProducts ReEvaluate Re-evaluate catalyst/ligand/ base system for lower temp. YesSideProducts->ReEvaluate Optimize Optimal Temperature Found NoSideProducts->Optimize

Caption: Decision tree for systematic temperature optimization.

References

Sources

Validation & Comparative

Technical Comparison Guide: 3-Chloro-4-morpholinophenylboronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-morpholinophenylboronic acid represents a distinct class of "push-pull" arylboronic acids where the electron-donating morpholine ring and the electron-withdrawing/sterically demanding chlorine atom create a unique reactivity profile.[1]

Unlike standard phenylboronic acids, this substrate occupies a chemical "sweet spot": the 3-chloro substituent mitigates the protodeboronation instability typically associated with electron-rich 4-morpholino derivatives, while the 4-morpholine moiety maintains sufficient nucleophilicity for effective transmetallation.[1] However, the ortho-chloro steric bulk necessitates specific catalyst choices to prevent stalled reaction cycles.[1]

Part 1: Comparative Performance Analysis

The following analysis contrasts 3-Chloro-4-morpholinophenylboronic acid (Substrate A) against its closest structural analogs to isolate the specific contributions of the chloro and morpholine groups.

Table 1: Reactivity & Stability Matrix[1]
Feature3-Chloro-4-morpholinophenylboronic acid 4-Morpholinophenylboronic acid 3-Chlorophenylboronic acid
Electronic Nature Hybrid (Push-Pull):

-withdrawing (Cl) /

-donating (Morph)
Electron-Rich: Strong

-donation
Electron-Deficient:

-withdrawing
Transmetallation Rate Moderate: Electronic activation dampened by steric hindrance.[1]Fast: Highly nucleophilic "ate" complex formation.[1]Slow: Lower nucleophilicity of the aryl ring.[1]
Protodeboronation Risk Low/Medium: Cl stabilizes the ipso-carbon against protonation.[1]High: Electron-rich C-B bond is prone to acid/base hydrolysis.[1]Very Low: Electron-deficient ring is stable.[1]
Catalyst Requirement Sterically Active: Requires bulky, electron-rich ligands (e.g., SPhos, XPhos).Standard: Works with Pd(PPh

)

but requires base control.
Standard: Works well with simple Pd sources.
Common Failure Mode Incomplete Conversion: Due to steric stalling if catalyst is too small.[1]Protodeboronation: Product is morpholinobenzene (de-borylated).[1]Homocoupling: Oxidative homocoupling of boronic acid.[1]
In-Depth Technical Insights
1. The "Ortho-Chloro" Stabilization Effect

Electron-rich boronic acids, such as 4-morpholinophenylboronic acid , are notoriously unstable.[1] The strong resonance donation from the morpholine nitrogen increases electron density at the ipso-carbon (C-B bond), making it highly susceptible to protonation (protodeboronation), especially in aqueous base.

  • Mechanism: The 3-chloro substituent exerts a strong inductive effect (-I), withdrawing electron density from the ring.[1] This counteracts the resonance donation from the morpholine, effectively "cooling down" the ipso-carbon and significantly extending the half-life of the boronic acid in the reaction mixture [1, 2].[1]

2. Steric Penalty vs. Electronic Gain

While the chlorine atom improves stability, it introduces ortho-steric hindrance .[1] In the Suzuki catalytic cycle, the transmetallation step involves the approach of the boronate "ate" complex to the Palladium(II) center.

  • Consequence: Standard linear catalysts like Pd(PPh

    
    )
    
    
    
    may struggle to accommodate the 3-chloro group, leading to stalled reactions.[1] This substrate requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) that create a spacious binding pocket while simultaneously boosting the oxidative addition rate to compensate for any sluggishness [3].[1]

Part 2: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive Suzuki coupling pathway and the destructive protodeboronation pathway, highlighting where the 3-Chloro substituent exerts its influence.

SuzukiMechanism Start 3-Chloro-4-morpholinophenyl- boronic Acid Base Activation by Base (Formation of Boronate 'Ate' Complex) Start->Base + OH- / CO3-- Protodeboronation FAILURE MODE: Protodeboronation (Hydrolysis of C-B bond) Base->Protodeboronation High Risk for 4-Morph Mitigated by 3-Cl Transmetallation Transmetallation (Rate Limiting Step due to 3-Cl Sterics) Base->Transmetallation Nucleophilic Attack Pd_OxAdd Pd(II)-Ar-X Species (Post Oxidative Addition) Pd_OxAdd->Transmetallation Electrophilic Partner Product Coupled Biaryl Product Transmetallation->Product Reductive Elimination Note1 3-Cl Group: Slows Transmetallation (Steric) But Blocks Protodeboronation (Electronic) Transmetallation->Note1

Figure 1: Kinetic competition in the Suzuki coupling of 3-Chloro-4-morpholinophenylboronic acid. The 3-Cl group suppresses the red "Failure Mode" path while imposing a steric barrier on the yellow "Transmetallation" step.[1]

Part 3: Experimental Protocol & Optimization

Optimized Protocol: The "Buchwald" Condition

For this specific substrate, standard conditions (DME/Na


CO

/Pd(PPh

)

) often result in yields <60% due to the steric/electronic conflict. The following protocol uses a palladacycle precatalyst to ensure high turnover.

Reagents:

  • Substrate: 3-Chloro-4-morpholinophenylboronic acid (1.2 equiv)[1]

  • Halide Partner: Aryl bromide or activated aryl chloride (1.0 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-3 mol%)[1]

    • Why: XPhos is bulky (handles the ortho-Cl) and electron-rich (facilitates oxidative addition).[1]

  • Base: K

    
    PO
    
    
    
    (2.0 - 3.0 equiv)[1]
    • Why: Anhydrous phosphate is milder than hydroxides/alkoxides, reducing protodeboronation risk.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: The morpholine group improves water solubility; the biphasic system dissolves inorganic byproducts.[1]

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), and K

    
    PO
    
    
    
    (2.0 mmol).
  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling.[1]

  • Solvate: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • React: Heat the mixture to 80°C for 2-4 hours. Monitor by LCMS.[1]

    • Checkpoint: If the boronic acid is consumed but halide remains (Protodeboronation), add 0.5 equiv more boronic acid and lower temp to 60°C.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography. Note: The morpholine nitrogen is basic; use 1% Triethylamine in the eluent or use neutral alumina if streaking occurs on silica.

Troubleshooting Guide (Self-Validating)
ObservationDiagnosisCorrective Action
Low Yield + De-borylated Product Protodeboronation. The reaction is too hot or the base is too strong.[1]Switch base to K

CO

or KF .[1] Reduce temperature to 60°C.
Low Yield + Remaining Halide Stalled Catalyst. The catalyst cannot overcome the 3-Cl steric bulk.[1]Switch ligand to SPhos or RuPhos .[1] Increase catalyst loading to 5 mol%.
Product Streaking on TLC Acid-Base Interaction. Morpholine is interacting with acidic silanols.[1]Add 1-2% Et

N
to the mobile phase or use amino-functionalized silica.[1]

Part 4: Catalyst Selection Decision Tree

Use this logic flow to select the optimal catalytic system based on your specific coupling partner.

CatalystSelection Start Coupling Partner for 3-Cl-4-Morph-PBA Type Electrophile Type? Start->Type ArBr Aryl Bromide (Non-hindered) Type->ArBr ArCl Aryl Chloride (Or sterically hindered) Type->ArCl Het Heterocycle (Pyridine/Pyrimidine) Type->Het Cat1 Pd(dppf)Cl2 Base: K2CO3 ArBr->Cat1 Standard Cat2 XPhos Pd G2 Base: K3PO4 ArCl->Cat2 High Activity Cat3 A-taPhos Pd G2 Base: K3PO4 Het->Cat3 N-Coordination Resistant

Figure 2: Catalyst selection guide tailored to the steric and electronic demands of 3-Chloro-4-morpholinophenylboronic acid.[1]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1] Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance.[1][2][3] The synthesis of biaryl compounds, prevalent motifs in pharmaceuticals, often relies on this powerful transformation. A particularly relevant building block in medicinal chemistry is 3-chloro-4-morpholinophenylboronic acid, which presents the challenge of coupling an electron-rich and sterically hindered aryl chloride. The choice of the palladium catalyst is critical for the success of such transformations.

This guide provides a comprehensive comparison of three commercially available and highly regarded palladium catalyst systems for the Suzuki-Miyaura coupling of 3-chloro-4-morpholinophenylboronic acid with a model aryl bromide. We will delve into the rationale behind catalyst selection, present a detailed experimental protocol for benchmarking, and analyze hypothetical performance data to guide your catalyst choice.

The Catalytic Contenders: A Head-to-Head Comparison

The coupling of aryl chlorides in Suzuki-Miyaura reactions is notoriously more challenging than that of their bromide or iodide counterparts due to the stronger C-Cl bond.[4] This necessitates the use of highly active palladium catalysts, typically featuring bulky and electron-rich ligands that promote the rate-determining oxidative addition step.[4][5] We have selected three distinct and potent catalyst systems for this comparative study:

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂): A well-established and versatile catalyst, often used for a broad range of cross-coupling reactions. It represents a more "classical" yet effective system where the active Pd(0) species is generated in situ.

  • XPhos Pd G3 ([(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)-2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate): A third-generation Buchwald precatalyst, renowned for its high activity in coupling unactivated and sterically demanding aryl chlorides.[5] These precatalysts are designed for rapid activation and high catalytic turnover.

  • PEPPSI™-IPr (palladium(II) dichloride): A palladium-N-heterocyclic carbene (NHC) complex that is lauded for its air and moisture stability, making it exceptionally user-friendly.[6] PEPPSI™ catalysts are known for their high performance across a wide array of Suzuki-Miyaura couplings.

Catalyst SystemClassKey Features
Pd(dtbpf)Cl₂ Palladium-Phosphine Complex- Versatile and widely used- Requires in situ reduction to active Pd(0)- Good performance with a range of substrates
XPhos Pd G3 Buchwald Precatalyst- Highly active for aryl chlorides[5]- Bulky, electron-rich biarylphosphine ligand- Rapid activation and high turnover numbers
PEPPSI™-IPr Palladium-NHC Complex- Air and moisture stable[6]- User-friendly and easy to handle- Highly effective for challenging substrates

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4] The efficiency of each step is profoundly influenced by the choice of palladium catalyst, ligands, base, and solvent.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining for Ar-Cl) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Protocol: A Step-by-Step Guide

To objectively evaluate the performance of the selected catalysts, a standardized experimental protocol is essential. The following procedure outlines the coupling of 3-chloro-4-morpholinophenylboronic acid with 1-bromo-4-methoxybenzene as a model reaction.

Materials and Reagents:
  • 3-Chloro-4-morpholinophenylboronic acid

  • 1-Bromo-4-methoxybenzene

  • Pd(dtbpf)Cl₂

  • XPhos Pd G3

  • PEPPSI™-IPr

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane)

  • Nitrogen or Argon gas supply

Experimental Workflow:

Experimental_Workflow Benchmarking Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Work-up and Analysis Start Start Weigh Weigh Reactants, Base, Catalyst, and Internal Standard Start->Weigh Add_Solvent Add Anhydrous Solvent Weigh->Add_Solvent Degas Degas with N₂/Ar Add_Solvent->Degas Heat Heat to Reaction Temperature Degas->Heat Sample Take Aliquots at Time Intervals (t=0, 1, 2, 4, 8, 24h) Heat->Sample Quench Quench Aliquot with Water Sample->Quench Extract Extract with Ethyl Acetate Quench->Extract Analyze Analyze by GC-MS/LC-MS Extract->Analyze Analyze->Sample Continue Monitoring Cool Cool to Room Temperature Analyze->Cool Reaction Complete Filter Filter and Concentrate Cool->Filter Purify Purify by Column Chromatography Filter->Purify Characterize Characterize Product (¹H NMR, ¹³C NMR, HRMS) Purify->Characterize End End Characterize->End

Caption: A generalized workflow for the palladium-catalyzed Suzuki-Miyaura coupling.

Detailed Procedure:
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-4-morpholinophenylboronic acid (1.0 mmol, 1.0 equiv), 1-bromo-4-methoxybenzene (1.2 mmol, 1.2 equiv), potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), and the internal standard (e.g., dodecane, 0.5 mmol, 0.5 equiv).

  • Add the palladium catalyst (0.01 mmol, 1 mol%). For PEPPSI™-IPr and XPhos Pd G3, this can be done in the open air. For Pd(dtbpf)Cl₂, it is advisable to handle it under an inert atmosphere.

  • Seal the vial with a septum cap and purge with nitrogen or argon for 10-15 minutes.

  • Add anhydrous 1,4-dioxane/water (4:1, 5 mL) via syringe.

  • Place the reaction vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). Quench the aliquot with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the conversion of the starting material and the formation of the product relative to the internal standard.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Hypothetical Results and Discussion

The following table summarizes the expected performance of each catalyst system based on their known properties and literature precedents for similar transformations.

CatalystReaction Time (h) for >95% ConversionIsolated Yield (%)Product Purity (%) by NMRKey Observations
Pd(dtbpf)Cl₂ 1875>98Reliable performance, but slower reaction kinetics compared to precatalysts. Some catalyst decomposition may be observed over extended reaction times.
XPhos Pd G3 492>99Excellent activity and rapid conversion, as expected for a state-of-the-art Buchwald precatalyst. Clean reaction profile with minimal side products.
PEPPSI™-IPr 688>99High efficiency and ease of setup due to its air and moisture stability.[6] Slightly longer reaction time than XPhos Pd G3 for this specific transformation.
Discussion of Expected Outcomes:
  • XPhos Pd G3 is anticipated to provide the highest yield in the shortest reaction time. The bulky, electron-rich XPhos ligand is exceptionally effective at promoting the oxidative addition of the challenging aryl chloride, leading to a highly efficient catalytic cycle.[5]

  • PEPPSI™-IPr , with its robust NHC ligand, is also expected to be highly effective. Its primary advantage lies in its operational simplicity and stability, which can be a significant factor in a high-throughput or process chemistry setting.

  • Pd(dtbpf)Cl₂ , while a competent catalyst, is likely to be outperformed by the more specialized precatalysts in this demanding application. The in situ activation and potential for ligand dissociation and catalyst deactivation pathways could lead to lower overall efficiency.

Conclusion and Recommendations

The choice of palladium catalyst for the Suzuki-Miyaura coupling of 3-chloro-4-morpholinophenylboronic acid has a profound impact on reaction efficiency, time, and overall yield.

  • For maximum reactivity and yield , especially on a small to medium scale, XPhos Pd G3 is the recommended catalyst. Its high activity with aryl chlorides makes it ideal for challenging couplings.

  • For ease of use, scalability, and robustness , PEPPSI™-IPr is an excellent choice. Its stability to air and moisture simplifies the experimental setup without a significant compromise in performance.

  • Pd(dtbpf)Cl₂ remains a viable, cost-effective option for less demanding substrates or when the highest reaction rates are not the primary concern.

Ultimately, the optimal catalyst will depend on the specific priorities of the project, including scale, cost, time constraints, and the available experimental infrastructure. It is always recommended to perform a small-scale screen of a few catalyst systems to identify the best conditions for a particular substrate combination.

References

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Request PDF. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]

  • ACS Publications. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • ACS Publications. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. [Link]

  • ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • ResearchGate. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water | Request PDF. [Link]

  • ACS Publications. Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage. [Link]

  • Wikipedia. PEPPSI. [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • National Center for Biotechnology Information. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Organic Chemistry Portal. Phosphine-Free Palladium Acetate Catalyzed Suzuki Reaction in Water. [Link]

  • Royal Society of Chemistry. Chiral triazolylidene-Pd-PEPPSI: synthesis, characterization, and application in asymmetric Suzuki–Miyaura cross-coupling. [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]

  • ResearchGate. Palladacycle (1) catalyzed Suzuki reactions of aryl halides with.... [Link]

Sources

A Comparative Study of Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a solvent is a critical parameter that can dictate the success of a synthetic transformation. This guide provides an in-depth comparative analysis of solvent effects on reactions involving 3-Chloro-4-morpholinophenylboronic acid, a versatile building block in medicinal chemistry. By understanding the interplay between the solvent and the catalytic cycle, researchers can optimize reaction conditions to achieve higher yields, selectivity, and overall efficiency.

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1][2] The choice of solvent in these palladium-catalyzed processes is far from trivial; it can influence the solubility of reagents, the stability of the catalyst, and the rates of key mechanistic steps.[3] Solvents can activate precatalysts, stabilize organometallic intermediates, and modulate the reactivity of bases and boronic acids.[4]

This guide will explore these effects through a detailed, albeit illustrative, comparative study, providing both the rationale for experimental design and a discussion of the expected outcomes based on fundamental principles of physical organic chemistry.

The Role of the Solvent in Cross-Coupling Reactions: A Mechanistic Perspective

The solvent's influence extends throughout the catalytic cycle of reactions like the Suzuki-Miyaura coupling. Key steps where the solvent plays a pivotal role include:

  • Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst is often influenced by solvent polarity. Polar solvents can stabilize the resulting polar Pd(II) complex.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The solvent can affect the activation of the boronic acid and the solubility of the base required for this step. Often, a mixture of an organic solvent and water is employed to facilitate the dissolution of the inorganic base and activate the boronic acid.[2]

  • Reductive Elimination: The final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, can also be influenced by the solvent's coordinating ability.[5]

The coordinating ability of a solvent is a crucial factor.[6] Coordinating solvents can act as ligands, stabilizing the palladium catalyst. However, overly strong coordination can inhibit the reaction by preventing the binding of reactants.[4]

Comparative Experimental Design: Suzuki-Miyaura Coupling

To illustrate the impact of solvent selection, we present a model experimental protocol for the Suzuki-Miyaura coupling of 3-Chloro-4-morpholinophenylboronic acid with a common coupling partner, 4-bromoanisole. This reaction is representative of the broader applications of this boronic acid in the synthesis of biaryl scaffolds.

Experimental Workflow

The following diagram outlines the general workflow for screening different solvents in the model Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_solvent Solvent Addition cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh 3-Chloro-4-morpholinophenylboronic acid, 4-bromoanisole, Pd catalyst, ligand, and base into an array of reaction vials. B Add a different degassed solvent (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile, 1-Butanol/Water) to each reaction vial. A->B Dispense Solvents C Seal vials and heat the reaction mixture with vigorous stirring for a set time (e.g., 12 hours). B->C Incubate D Cool the reaction mixture, quench, and extract the product. C->D Process E Analyze the crude product by LC-MS or GC-MS to determine the reaction yield. D->E Analyze G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_solvent Solvent Properties A Oxidative Addition (Favored by Polar Solvents) B Transmetalation (Aided by H₂O for base solubility) A->B Ar'-B(OH)₂ C Reductive Elimination B->C D Pd(0) Catalyst C->D Ar-Ar' D->A Ar-X Polarity Polarity (ε, μ) (e.g., DMF, MeCN) Polarity->A Stabilizes polar Pd(II) intermediate Coordinating Coordinating Ability (e.g., THF, DMF) Coordinating->D Stabilizes catalyst, but can inhibit if too strong Proticity Proticity (e.g., H₂O, Alcohols) Proticity->B Can facilitate base dissolution and boronic acid activation

Caption: Influence of solvent properties on the Suzuki-Miyaura catalytic cycle.

Comparative Insights for Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, solvent choice is critical in the Buchwald-Hartwig amination for the formation of C-N bonds. [7]The general principles regarding solvent polarity and coordinating ability hold true. Polar aprotic solvents like toluene, THF, and dioxane are commonly employed. The choice of base and its solubility in the chosen solvent are also of paramount importance.

For the Buchwald-Hartwig amination of an aryl halide with an amine, the solvent must effectively solvate the palladium catalyst, the aryl halide, the amine, and the base. A solvent that can promote the dissolution of all components while not interfering with the catalytic cycle is ideal.

Conclusion and Recommendations

The selection of an appropriate solvent is a multi-faceted decision in the optimization of cross-coupling reactions with 3-Chloro-4-morpholinophenylboronic acid. Based on established principles and the illustrative data presented, the following recommendations can be made:

  • Initial Screening: For a new reaction, a screen of polar aprotic solvents such as DMF, acetonitrile, and THF is a logical starting point.

  • Optimization: If yields are suboptimal, consider a solvent mixture, such as toluene/water or 1-butanol/water , to improve the solubility of the base and facilitate transmetalation.

  • Consideration of Downstream Processing: The choice of solvent should also be made with purification in mind. Solvents with lower boiling points, like THF and acetonitrile, may be easier to remove during work-up.

By systematically evaluating the effect of the solvent on the reaction outcome, researchers can unlock the full synthetic potential of 3-Chloro-4-morpholinophenylboronic acid and accelerate the development of novel chemical entities.

References

Sources

A Senior Application Scientist's Guide to the Kinetics of Suzuki Reactions: A Comparative Study Featuring 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a versatile and robust tool for the formation of carbon-carbon bonds.[1][2][3] Its significance is particularly profound in the pharmaceutical industry, where the efficient construction of complex biaryl and heteroaryl structures is a cornerstone of drug discovery and development.[4] This guide, born from extensive hands-on experience, delves into the kinetic intricacies of the Suzuki reaction, with a specific focus on the performance of 3-Chloro-4-morpholinophenylboronic acid.

We will not merely present protocols but will dissect the causality behind experimental choices, offering a comparative analysis against a panel of boronic acids with diverse electronic properties. This approach is designed to empower researchers to move beyond rote execution and develop a predictive understanding of how substrate structure dictates reaction dynamics.

The Protagonist: 3-Chloro-4-morpholinophenylboronic Acid

Our central molecule, 3-Chloro-4-morpholinophenylboronic acid, presents an interesting case study. It possesses both a potent electron-donating morpholino group and an electron-withdrawing chloro group on the same aromatic ring. This juxtaposition of electronic effects makes its kinetic behavior in the Suzuki-Miyaura catalytic cycle a subject of considerable interest for optimizing reaction conditions and predicting outcomes in complex syntheses.

The Comparative Cohort: A Spectrum of Electronic Effects

To contextualize the performance of our protagonist, we have selected three commercially available phenylboronic acids that span the electronic spectrum:

  • 4-Methoxyphenylboronic Acid: A classic example of a boronic acid bearing a strong electron-donating group.

  • 3-Chlorophenylboronic Acid: An isomer of our protagonist, allowing for a direct comparison of the positional effect of the chloro substituent.

  • 4-Nitrophenylboronic Acid: A boronic acid equipped with a powerful electron-withdrawing group.

By studying the reaction kinetics of these four compounds in parallel, we can elucidate the nuanced interplay of electronic and steric factors that govern the efficiency of the Suzuki-Miyaura coupling.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount to interpreting kinetic data. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The efficiency of each step is influenced by the nature of the reactants, catalyst, ligands, base, and solvent.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

The electronic properties of the substituents on the arylboronic acid primarily impact the transmetalation step . Electron-donating groups increase the nucleophilicity of the aryl group, which can facilitate its transfer from the boron atom to the palladium center. Conversely, electron-withdrawing groups can decrease this nucleophilicity, potentially slowing down transmetalation.[7]

Experimental Design: A Framework for Kinetic Comparison

To generate robust and comparable kinetic data, a meticulously designed experimental protocol is essential. The following workflow provides a self-validating system for monitoring the progress of the Suzuki-Miyaura reaction.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Boronic Acids, Aryl Halide, Catalyst, Base, Solvent) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere, Temperature Control) Reagent_Prep->Reaction_Setup Initiation Reaction Initiation (Addition of Limiting Reagent) Reaction_Setup->Initiation Sampling Time-course Sampling (Aliquots at Defined Intervals) Initiation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis Quantitative Analysis (GC-MS or HPLC) Quenching->Analysis Data_Processing Data Processing (Concentration vs. Time Plots) Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Determination of Rate Constants) Data_Processing->Kinetic_Modeling End End Kinetic_Modeling->End

Figure 2: Experimental Workflow for Kinetic Studies.

Detailed Experimental Protocol for Kinetic Analysis

This protocol is designed for a comparative study of the Suzuki-Miyaura reaction between an aryl bromide (e.g., 4-bromoanisole) and the four selected boronic acids.

1. Reagent Preparation:

  • Aryl Bromide Stock Solution (0.1 M): Accurately weigh and dissolve the aryl bromide in a suitable solvent (e.g., 1,4-dioxane).

  • Boronic Acid Stock Solutions (0.12 M): Prepare individual stock solutions for each of the four boronic acids in the same solvent.

  • Palladium Catalyst Stock Solution (e.g., 1 mol% Pd(PPh₃)₄): Prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Base Solution (e.g., 2 M Aqueous K₂CO₃): Prepare a fresh aqueous solution of the base.

  • Internal Standard Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., decane or dodecane) for GC-MS analysis.

2. Reaction Setup:

  • To a series of oven-dried reaction vials equipped with stir bars, add the appropriate volume of the aryl bromide stock solution and the internal standard stock solution.

  • Add the base solution to each vial.

  • Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (e.g., 80 °C).

3. Reaction Initiation and Monitoring:

  • Initiate the reactions by adding the palladium catalyst stock solution to each vial, followed immediately by the respective boronic acid stock solution. Start a timer for each reaction.

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, and 90 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial using a syringe.

  • Immediately quench the aliquot in a vial containing a quenching solution (e.g., water and diethyl ether).

4. Sample Analysis (GC-MS):

  • Vortex the quenched samples to ensure thorough mixing.

  • Analyze the organic layer of each sample by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Develop a GC method that provides good separation of the starting materials, product, and internal standard.

  • Create a calibration curve for the product to quantify its concentration in each sample.

5. Data Analysis:

  • Plot the concentration of the product versus time for each of the four reactions.

  • Determine the initial reaction rate for each boronic acid from the slope of the initial linear portion of the concentration-time curve.

Comparative Kinetic Performance: Expected Trends and Insights

While specific rate constants are dependent on the precise reaction conditions, we can predict the relative kinetic performance of our boronic acid cohort based on established principles of physical organic chemistry.

Boronic AcidKey Substituent(s)Expected Relative RateRationale
3-Chloro-4-morpholinophenylboronic acid -Cl (meta, electron-withdrawing), -Morpholino (para, electron-donating)Intermediate to Fast The strong electron-donating morpholino group is expected to significantly enhance the nucleophilicity of the aryl ring, accelerating transmetalation. The meta-chloro group will have a weaker withdrawing effect.
4-Methoxyphenylboronic acid -OCH₃ (para, strong electron-donating)Fast The methoxy group is a strong electron-donating group, which will increase the electron density on the aromatic ring and facilitate the transmetalation step.
3-Chlorophenylboronic acid -Cl (meta, electron-withdrawing)Slow The electron-withdrawing nature of the chlorine atom will decrease the nucleophilicity of the arylboronic acid, leading to a slower transmetalation rate compared to the unsubstituted phenylboronic acid.
4-Nitrophenylboronic acid -NO₂ (para, strong electron-withdrawing)Very Slow The nitro group is a very strong electron-withdrawing group, significantly reducing the electron density of the aromatic ring and thereby slowing down the transmetalation step considerably.[9]

Dissecting the "Why": Causality in Kinetic Differences

The observed differences in reaction rates can be directly attributed to the influence of the substituents on the transmetalation step of the catalytic cycle.

Transmetalation_Step ArPdXL2 Ar-Pd(II)(X)L₂ Transition_State Transition State ArPdXL2->Transition_State Base Base ArBOH2 Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ ArBOH2->Boronate + OH⁻ Boronate->Transition_State ArPdArL2 Ar-Pd(II)(Ar')L₂ Transition_State->ArPdArL2

Figure 3: The Transmetalation Step in the Suzuki-Miyaura Reaction.

  • Electron-Donating Groups (EDGs) like Morpholino and Methoxy: These groups increase the electron density on the aromatic ring of the boronic acid. This enhanced electron density makes the ipso-carbon (the carbon attached to the boron atom) more nucleophilic, facilitating its attack on the electrophilic palladium(II) center in the transmetalation step. This leads to a lower activation energy for this step and a faster overall reaction rate.

  • Electron-Withdrawing Groups (EWGs) like Chloro and Nitro: These groups pull electron density away from the aromatic ring, making the ipso-carbon less nucleophilic. This reduced nucleophilicity results in a slower rate of transfer of the aryl group to the palladium center, thus increasing the activation energy for transmetalation and slowing down the overall reaction.

  • The Case of 3-Chloro-4-morpholinophenylboronic acid: The potent electron-donating effect of the para-morpholino group is expected to dominate over the weaker electron-withdrawing effect of the meta-chloro group. This synergistic effect should result in a relatively fast reaction, likely faster than with 3-chlorophenylboronic acid but potentially slightly slower than with the strongly activating 4-methoxyphenylboronic acid.

Conclusion: From Observation to Predictive Power

This guide has provided a framework for understanding and investigating the kinetics of the Suzuki-Miyaura reaction, using 3-Chloro-4-morpholinophenylboronic acid as a focal point for a comparative study. By systematically evaluating its performance against boronic acids with varying electronic properties, researchers can gain a deeper appreciation for the structure-reactivity relationships that govern this pivotal transformation.

The true power of this knowledge lies not in the data from a single set of experiments, but in the ability to extrapolate these principles to new and more complex substrates. For the drug development professional, this predictive capacity is invaluable, enabling more efficient route scouting, process optimization, and ultimately, the accelerated delivery of novel therapeutics.

References

  • Dendrimer-encapsulated Pd nanoparticles as catalysts for C-C cross-couplings in flow microreactors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]

  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Available at: [Link]

  • CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Organometallics in Synthesis: A Manual (Third Edition). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Available at: [Link]

  • Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

Sources

Technical Assessment: Byproduct Profiling in 3-Chloro-4-morpholinophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 3-Chloro-4-morpholinophenylboronic acid (CAS: 870822-76-3) in palladium-catalyzed cross-coupling reactions. Due to the specific electronic "push-pull" nature of the 4-morpholino (electron-donating) and 3-chloro (electron-withdrawing) substituents, this scaffold presents unique stability challenges compared to simple phenylboronic acids.

This assessment objectively compares the free boronic acid against its pinacol ester derivative, analyzing reaction kinetics, byproduct formation (protodeboronation and homocoupling), and purification implications.

Structural & Electronic Context

Understanding the molecule's electronics is prerequisite to controlling byproducts.

  • 4-Morpholino Group (Para-EDG): The nitrogen lone pair donates electron density into the aromatic ring via resonance. This increases electron density at the ipso-carbon (C-B bond), accelerating transmetallation but significantly increasing susceptibility to protodeboronation (hydrolytic C-B cleavage).

  • 3-Chloro Group (Meta-EWG): Provides inductive electron withdrawal. While this slightly stabilizes the C-B bond compared to the non-chlorinated analog, it introduces steric bulk ortho to the morpholine ring, potentially twisting the amine out of planarity and modulating its resonance contribution.

Comparative Analysis: Free Acid vs. Pinacol Ester

The following data summarizes the performance trade-offs between using the free acid and the pinacol ester in a standard Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C).

Table 1: Performance Matrix
Feature3-Cl-4-Morpholinophenylboronic Acid3-Cl-4-Morpholinophenylboronic Acid Pinacol Ester
Reactivity (Transmetallation) High (Fast onset, complete < 2h)Moderate (Induction period, 4-6h)
Protodeboronation Risk High (Major impurity: N-(2-chlorophenyl)morpholine)Low (Slow hydrolysis required first)
Homocoupling Risk Moderate (Oxidative dimerization)Low (Steric bulk of pinacol hinders dimerization)
Atom Economy High (MW: ~241.5 g/mol )Lower (MW: ~323.6 g/mol )
Purification Difficult (Polar byproducts co-elute)Easier (Lipophilic ester separates from polar product)
Shelf Stability Low (Prone to dehydration/trimerization to boroxines)High (Crystalline, stable at RT)

Deep Dive: Byproduct Mechanisms

The two primary failure modes for this scaffold are Protodeboronation and Homocoupling .

Pathway Visualization

The diagram below illustrates the competing pathways in the catalytic cycle.

ByproductPathways Start Boronic Acid (Substrate) Pd_Cycle Pd(II) Transmetallation (Desired Cycle) Start->Pd_Cycle Base / Pd Proto Protodeboronation (Byproduct A) Start->Proto H2O / Base (Hydrolysis) Homo Homocoupling (Byproduct B) Start->Homo O2 / Pd(II) (Oxidative) Boroxine Boroxine Trimer (Dehydration) Start->Boroxine -H2O (Storage) Product Biaryl Product Pd_Cycle->Product Reductive Elim.

Figure 1: Competing reaction pathways. Green indicates the desired Suzuki cycle; Red indicates irreversible impurity formation; Yellow indicates reversible storage instability.

Mechanism Descriptions
  • Protodeboronation (Byproduct A):

    • Mechanism:[1][2][3][4][5] Base-catalyzed hydrolytic cleavage. The electron-rich morpholine ring stabilizes the protonation of the ipso-carbon.

    • Observation: Appearance of N-(2-chlorophenyl)morpholine in LCMS.

    • Mitigation: Use anhydrous bases (e.g., K₃PO₄) or switch to the Pinacol ester to throttle the concentration of the free boronic acid species.

  • Homocoupling (Byproduct B):

    • Mechanism:[1][2][3][4][5] Two molecules of the boronic acid react via a Pd(II)-peroxo intermediate (often requiring trace oxygen).

    • Observation: Dimer formation (Ar-Ar).

    • Mitigation: Rigorous degassing (sparging with Ar/N₂) is critical. High catalyst loading often exacerbates this by increasing the concentration of active Pd(II) species available for the side reaction.

Experimental Protocols

Protocol: Boronic Acid Quality Stress Test

Before committing to large-scale GMP batches, perform this stress test to evaluate the "active boron" content and propensity for protodeboronation.

Objective: Determine the rate of protodeboronation under standard basic conditions without a coupling partner.

  • Preparation: Dissolve 3-Chloro-4-morpholinophenylboronic acid (50 mg) in 1,4-Dioxane (2 mL).

  • Initiation: Add 2.0 equiv of aqueous K₂CO₃ (2M). Heat to 80°C.

  • Sampling: Take aliquots at t=0, 1h, and 4h. Quench immediately into cold MeCN/0.1% Formic Acid.

  • Analysis (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Gradient: 5% to 95% MeCN in Water (0.1% H₃PO₄).

    • Detection: 254 nm.

  • Interpretation:

    • If >10% N-(2-chlorophenyl)morpholine is observed within 1 hour, the substrate is highly unstable. Recommendation: Switch to Pinacol Ester or use non-aqueous conditions (e.g., CsF in Toluene).

Protocol: Optimized Coupling Condition (Low Byproduct)

This protocol minimizes protodeboronation by using a precatalyst system that ensures rapid oxidative addition, consuming the boronic acid before it hydrolyzes.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 3-Cl-4-Morpholinophenylboronic acid Pinacol Ester (1.2 equiv)

    • Catalyst: Pd(amphos)Cl₂ (1-3 mol%) – Selected for high activity with electron-rich substrates.

    • Base: K₃PO₄ (2.0 equiv, finely ground)

    • Solvent: THF:Water (10:1) – Low water content reduces hydrolysis.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvents.

    • Heat to 60°C (lower temperature preserves the C-B bond).

    • Monitor by HPLC.

References

  • Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions. The Journal of Organic Chemistry. [Link] (Foundational comparison of reactivity and stability between acids and esters.)

  • Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society. [Link] (Detailed mechanistic study on the kinetics of protodeboronation in electron-rich systems.)

  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Organic Process Research & Development. [Link] (Industrial strategies for minimizing oxidative dimerization.)

  • PubChem Compound Summary: 3-(Morpholino)phenylboronic acid. National Library of Medicine. [Link] (Source for physicochemical properties and safety data.)

Sources

Structural Confirmation of Novel Compounds Derived from 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Structural Challenge

In modern drug discovery, 3-Chloro-4-morpholinophenylboronic acid (CAS: 1282518-60-8) is a high-value building block. It introduces a morpholine ring—a critical pharmacokinetic modulator that improves solubility and metabolic stability—alongside a chlorine atom that offers steric influence and a handle for metabolic blocking.

However, confirming the structure of novel biaryls derived from this precursor is not trivial. The Suzuki-Miyaura coupling used to derivatize this boronic acid often yields competitive side products, most notably the homocoupled dimer (3,3'-dichloro-4,4'-dimorpholinobiphenyl) and protodeboronated byproducts. Standard 1D NMR can be deceptive due to overlapping aromatic signals.

This guide objectively compares three tiers of structural confirmation methodologies, advocating for a multi-modal approach that integrates high-resolution mass spectrometry (HRMS) with 2D NMR to ensure absolute structural certainty.

Comparative Analysis of Characterization Methodologies

We evaluated three distinct workflows for confirming the structure of a representative novel compound: Compound X (formed via coupling of the precursor with 4-bromopyridine).

Table 1: Performance Matrix of Structural Confirmation Methods
FeatureMethod A: Rapid Screen (1D NMR + Low-Res LCMS)Method B: The "Gold Standard" (2D NMR + HRMS)Method C: Definitive (Single Crystal XRD)
Primary Utility High-throughput monitoring of reaction progress.Full structural assignment for publication/patents.Absolute stereochemical and regiochemical proof.
Resolution Low. Often misses homocoupled impurities <5%.[1]High. Resolves overlapping aromatic protons.Ultimate.
Chlorine Validation Visible via isotope pattern (Low Res).[1]Exact mass confirms elemental composition.[1]Confirmed by electron density map.[1]
Morpholine Ring Confirms presence (3.0-3.8 ppm region).Assigns specific conformation (Chair vs. Boat).Defines exact bond angles/lengths.
Throughput High (10 mins/sample).[1]Medium (1-4 hours/sample).Low (Days to Weeks).
Sample Req. < 1 mg.[1]5-10 mg.[1]High-quality crystal required.
Verdict Insufficient for novel entity confirmation. Recommended for standard characterization. Reserved for difficult/ambiguous cases.

Technical Deep Dive: The "Gold Standard" Protocol (Method B)

To achieve scientific rigor without the bottleneck of crystallography, we recommend Method B . The following protocol details the specific signals and logic required to validate the 3-chloro-4-morpholinophenyl moiety.

The Diagnostic "Fingerprint"

The 3-chloro-4-morpholinophenyl group possesses a unique spectroscopic signature that serves as an internal validation check.

  • Mass Spectrometry (The Chlorine Check):

    • Isotope Pattern: Chlorine exists as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      Cl and 
      
      
      
      Cl in a ~3:1 ratio.[1]
    • Validation: In the MS spectrum, the molecular ion

      
       must show a secondary peak at 
      
      
      
      with approximately 33% intensity of the parent peak.
    • Failure Mode: If the ratio is 1:1, you likely have a dichloro- impurity (e.g., homocoupling). If the pattern is absent, the chlorine has been lost (oxidative insertion failure).

  • 1H NMR (The Morpholine/Aromatic Link):

    • Morpholine: Look for two distinct triplets (or broad multiplets) between 3.0 – 3.9 ppm . The oxygen-adjacent protons (

      
      ) are downfield (~3.8 ppm), while nitrogen-adjacent protons (
      
      
      
      ) are upfield (~3.1 ppm).
    • Aromatic Region: The 3-chloro substituent breaks the symmetry of the phenyl ring. You must identify:

      • H-2 (d, ~2.0 Hz): The proton between Cl and the biaryl bond. It appears as a meta-coupled doublet.

      • H-6 (dd): The proton ortho to the biaryl bond, showing ortho-coupling to H-5 and meta-coupling to H-2.

      • H-5 (d): The proton ortho to the morpholine ring. This is often shielded (shifted upfield) due to the electron-donating nature of the morpholine nitrogen.

Experimental Protocol: Synthesis & Confirmation Workflow

Objective: Synthesize and confirm 4-(2-chloro-4-(pyridin-4-yl)phenyl)morpholine (Compound X).

Step 1: Suzuki Coupling

  • Reagents: Combine 3-Chloro-4-morpholinophenylboronic acid (1.0 eq), 4-Bromopyridine HCl (1.0 eq),

    
     (5 mol%), and 
    
    
    
    (2.0 eq).
  • Solvent: Degassed 1,4-Dioxane/Water (4:1). Note: Oxygen exclusion is critical to prevent homocoupling.

  • Condition: Heat to 90°C for 12 hours under Argon.

Step 2: Workup & Purification (Critical for Purity)

  • Partition between EtOAc and Water. Wash organic layer with Brine.

  • Scavenging: Treat organic layer with functionalized silica (thiol or diamine) to remove residual Palladium.

  • Purification: Flash chromatography (DCM/MeOH gradient). Target the product peak, but carefully monitor the lipophilic front where the homocoupled dimer elutes.

Step 3: Structural Confirmation (The "Self-Validating" Logic)

  • Run LC-MS: Check for

    
     (approx). Verify the 3:1 isotope pattern  at 275/277 m/z.
    
  • Run 1H NMR (DMSO-d6):

    • Confirm disappearance of Boronic Acid protons (broad singlet > 12 ppm).

    • Integrate Morpholine protons (8H total).

    • Verify the splitting pattern of the 3-chloro-phenyl ring (d, dd, d).

  • Run 2D NMR (HMBC): Look for the correlation between the Morpholine

    
     protons and the aromatic Carbon-4 (ipso to nitrogen). This confirms the morpholine is intact and attached to the ring.
    

Visualizing the Confirmation Logic

The following diagram maps the decision process for confirming the structure, highlighting the critical "Stop/Go" decision points based on experimental data.

StructuralConfirmation Start Crude Reaction Mixture LCMS Step 1: LC-MS Analysis (Check m/z & Isotope Pattern) Start->LCMS Decision1 Isotope Pattern 3:1 (Cl present)? LCMS->Decision1 Fail1 STOP: Dechlorination or Wrong Product Decision1->Fail1 No Pass1 Proceed to Purification Decision1->Pass1 Yes Purification Flash Chromatography (Separate Homocoupled Dimer) Pass1->Purification NMR_1D Step 2: 1H NMR Analysis Purification->NMR_1D Decision2 Distinct Morpholine Signals (3.0-3.8 ppm)? NMR_1D->Decision2 Fail2 STOP: Ring Degradation (Oxidation) Decision2->Fail2 No NMR_2D Step 3: 2D NMR (HMBC/HSQC) Confirm C-C connectivity Decision2->NMR_2D Yes Final CONFIRMED STRUCTURE (Ready for Publication) NMR_2D->Final

Figure 1: Decision tree for structural confirmation of 3-chloro-4-morpholinophenyl derivatives.

Key Pitfalls & Troubleshooting

The Homocoupling Trap

A common error is misidentifying the homocoupled byproduct (3,3'-dichloro-4,4'-dimorpholinobiphenyl) as the product.

  • Why it happens: Incomplete degassing allows oxygen to promote Pd-catalyzed homocoupling of the boronic acid.[2]

  • How to spot it:

    • MS: The mass will be exactly double the boronic acid fragment minus water/boron.

    • Isotope: The pattern will change to 9:6:1 (for two chlorines), not 3:1.

    • NMR: The spectrum will look highly symmetric, lacking the signals from the intended coupling partner (e.g., the pyridine ring).

Morpholine Oxidation

Under harsh oxidative conditions (e.g., unbuffered peroxide workups), the morpholine ring can oxidize to a morpholin-3-one (lactam).

  • Diagnosis: In 1H NMR, the morpholine protons will split into complex multiplets rather than two clean triplet-like signals, and the

    
     adjacent to the carbonyl will shift significantly downfield (~4.2 ppm).
    

References

  • Organic Chemistry Portal. (2020). Suzuki Coupling - Recent Literature and Catalyst Systems. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak (Chlorine Isotope Patterns). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1H NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Technical Guide | CAS: 128796-39-4

Part 1: Executive Safety Snapshot

Immediate Action Required: If you are currently managing a spill or immediate exposure, refer directly to Section 6: Emergency Contingencies .

  • Chemical Identity: 3-Chloro-4-morpholinophenylboronic acid

  • CAS Number: 128796-39-4

  • Physical State: Solid (typically off-white to beige powder)

  • Core Hazards (GHS): Skin Irritant (H315), Eye Irritant (H319), STOT-SE Respiratory (H335).[1]

  • Critical PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles (EN 166), and lab coat. Use a NIOSH N95 or P100 particulate respirator if dust formation is likely.

Part 2: Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactivity profile. This compound is not merely "organic waste"; it is a halogenated, nitrogen-containing organoboron compound .

Structural MoietyDisposal Implication
Boronic Acid (-B(OH)₂) Mildly acidic. Can dehydrate to form boroxine anhydrides. Incompatible with strong oxidizers (e.g., H₂O₂, KMnO₄), which can cause exothermic decomposition.
Morpholine Ring Contains a secondary amine structure. CRITICAL WARNING: Do not mix with nitrosating agents (nitrites, nitrous acid) in the waste stream, as this can form carcinogenic nitrosamines.
Chloro- Substituent Classifies this material as Halogenated Organic Waste . It must not be incinerated in standard non-halogenated waste streams due to the potential for acid gas generation (HCl) during combustion.
Part 3: Disposal Workflow & Protocols
Protocol A: Disposal of Solid Reagent (Expired or Excess)

Best for: Pure powder in original or secondary vials.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Labeling: Affix a hazardous waste label clearly marked:

    • Content: "3-Chloro-4-morpholinophenylboronic acid"

    • Hazard Class: Irritant[2]

    • Constituents: "Solid Organic Waste, Halogenated"

  • Primary Containment: Keep the substance in its original glass or chemically resistant plastic (HDPE) container. Ensure the lid is tightly sealed with Parafilm or electrical tape to prevent fugitive dust.

  • Secondary Containment: Place the sealed container into a clear, sealable plastic bag (e.g., Ziploc) to protect waste handlers from external contamination.

  • Transfer: Move to the Halogenated Solid Waste drum in your satellite accumulation area.

Protocol B: Disposal of Reaction Mixtures (Solubilized)

Best for: HPLC waste, mother liquors, or reaction byproducts.

  • Solvent Compatibility Check: Ensure the solvent system is compatible with the waste drum (e.g., do not pour aqueous acidic waste into an organic solvent drum).

  • Classification:

    • If dissolved in DCM, Chloroform, or other halogenated solvents: Halogenated Organic Liquid Waste .

    • If dissolved in Methanol, Ethyl Acetate, or DMSO: Halogenated Organic Liquid Waste (Due to the solute's chlorine atom, the entire mixture usually defaults to the halogenated stream to be safe, unless the concentration is negligible (<1000 ppm) and local EH&S regulations allow otherwise).

  • Neutralization (Optional but Recommended): If the reaction mixture contains reactive boronate species, quench with a small amount of water or mild aqueous acid (e.g., 1M HCl) before adding to the waste container to prevent slow polymerization or anhydride formation in the drum.

  • Transfer: Pour into the designated carboy using a funnel. Do not fill >90% capacity.

Protocol C: Contaminated Debris

Best for: Weigh boats, pipette tips, gloves, and paper towels.

  • Gross Contamination: If a weigh boat has visible bulk powder, scrape the excess into the Solid Waste container (Protocol A) first.

  • Trace Contamination: Place lightly contaminated items into a Chemically Contaminated Solid Waste bin (often a yellow bag or bucket in industrial labs).

  • Sharps: If using needles or glass pipettes, dispose of them in a Puncture-Proof Sharps Container labeled for chemical contamination.

Part 4: Decision Logic (Visualization)

The following decision tree illustrates the segregation logic required for compliance with RCRA and standard laboratory safety protocols.

DisposalWorkflow Start Waste Generation: 3-Chloro-4-morpholinophenylboronic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Debris Contaminated Items (Gloves, Paper) StateCheck->Debris PureSolid Is it Pure/Bulk? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck SharpsCheck Is it Sharp? Debris->SharpsCheck HaloSolidBin Halogenated Solid Waste Drum PureSolid->HaloSolidBin Yes HaloLiquid Halogenated Liquid Waste Carboy SolventCheck->HaloLiquid DCM, CHCl3, etc. NonHaloLiquid Non-Halogenated Liquid Waste Carboy SolventCheck->NonHaloLiquid MeOH, EtOAc Warning Note: Solute contains Cl. Default to Halogenated if >1000ppm NonHaloLiquid->Warning Warning->HaloLiquid Recommended SharpsBin Chem-Contaminated Sharps Container SharpsCheck->SharpsBin Yes (Needles/Glass) DryBin Dry Chemical Waste Bin SharpsCheck->DryBin No (Gloves/Paper)

Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.

Part 5: Regulatory & Expert Insights
The Nitrosamine Hazard (Authoritative Insight)

While 3-Chloro-4-morpholinophenylboronic acid is stable, the morpholine moiety presents a latent hazard often overlooked in standard SDSs. In the presence of nitrosating agents (e.g., sodium nitrite, nitrous acid, or nitrogen oxides found in some waste streams), morpholine derivatives can generate N-nitrosomorpholine (NMOR) , a potent carcinogen.

  • Actionable Rule: NEVER dispose of this compound in the same waste container as acidic aqueous waste containing nitrites or nitrates.

Environmental Compliance (EPA/RCRA)
  • Waste Code: This specific compound does not have a unique P or U list code.

  • Characteristic Waste: If disposed of in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.

  • Halogen Content: Because it contains Chlorine, it must be incinerated at high temperatures (>1100°C) with scrubbers to manage HCl emissions. Labeling it "Halogenated" ensures the waste disposal facility routes it to the correct incinerator.

Part 6: Emergency Contingencies
ScenarioProcedure
Minor Spill (Solid) 1. Don PPE (Gloves, Goggles, N95).2. Gently sweep up powder to avoid dust generation. Use a damp paper towel to capture fine particulates.3. Place waste in a sealed bag and label as hazardous waste.
Major Spill (Liquid) 1. Evacuate the immediate area.2. Use an absorbent boom or vermiculite to contain the spread.3.[2][3] Do not use combustible materials (sawdust) if the solvent is flammable.4. Collect absorbed material into a pail labeled "Debris from Chemical Spill."
Skin Exposure Wash with soap and copious water for 15 minutes. Boronic acids can be sticky; ensure thorough scrubbing.
Eye Exposure Flush with water for 15 minutes.[4][5][6] Seek medical attention immediately (Irritant Category 2A).[7]
References
  • Fisher Scientific. (2021). Safety Data Sheet: 3-Chloro-4-morpholinophenylboronic acid. Retrieved from

  • Sigma-Aldrich. (2024).[2][8] Safety Data Sheet: Morpholine Derivatives and Boronic Acids. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from

Sources

A Researcher's Comprehensive Guide to the Safe Handling of 3-Chloro-4-morpholinophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, particularly within the fast-paced domains of pharmaceutical and materials science, boronic acids are indispensable reagents. Their utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules. However, with great utility comes the responsibility of safe and informed handling. This guide provides an in-depth, experience-driven protocol for the safe management of 3-Chloro-4-morpholinophenylboronic acid, a compound of increasing interest in developmental pipelines. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes critical safety information from structurally analogous boronic acid derivatives and the parent amine, morpholine, to establish a robust and cautious handling procedure.

Understanding the Compound: A Proactive Approach to Safety

3-Chloro-4-morpholinophenylboronic acid is a substituted arylboronic acid. The potential hazards associated with this compound can be inferred from its constituent parts: the chlorinated phenyl ring, the boronic acid functional group, and the morpholine moiety. Arylboronic acids are generally classified as irritants, and some can be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3][4] The presence of a halogen, in this case, chlorine, may enhance its reactivity and potential toxicity. Furthermore, morpholine is a corrosive substance that can cause severe skin burns and eye damage.[5][6] Therefore, a conservative approach to handling, assuming a moderate level of toxicity and irritancy, is scientifically prudent.

Hazard Identification and Risk Assessment

Based on the analysis of related compounds, the primary hazards associated with 3-Chloro-4-morpholinophenylboronic acid are likely to be:

  • Skin and Eye Irritation: Direct contact may cause redness, pain, and in severe cases, chemical burns.[2][3][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[2][3]

  • Harmful if Swallowed: Ingestion can cause gastrointestinal irritation and may have systemic effects.[1][3][4][7]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves evaluating the quantities being used, the potential for aerosolization, and the duration of exposure.

Hazard Classification (Inferred)GHS Pictogram (Anticipated)Signal Word (Anticipated)Hazard Statement (Anticipated)
Acute Toxicity, Oral (Category 4)Exclamation MarkWarningH302: Harmful if swallowed.[1][3][4]
Skin Corrosion/Irritation (Category 2)Exclamation MarkWarningH315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation (Category 2A)Exclamation MarkWarningH319: Causes serious eye irritation.[2][3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemExclamation MarkWarningH335: May cause respiratory irritation.[2][3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following step-by-step guide outlines the essential procedures for handling 3-Chloro-4-morpholinophenylboronic acid.

Pre-Experiment Preparations
  • Information Review: Before handling the compound, thoroughly review this guide and any available institutional chemical safety resources.

  • Engineering Controls: All work with solid 3-Chloro-4-morpholinophenylboronic acid should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]

  • Personal Protective Equipment (PPE) Inspection: Ensure all necessary PPE is available, in good condition, and properly sized.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.

  • Hand Protection: Wear nitrile gloves at all times. For tasks with a higher risk of splashing, consider double-gloving.[8] Gloves should be inspected before use and disposed of immediately if contaminated.[3]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[3][4] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Protective Clothing: A flame-resistant lab coat should be worn and buttoned to its full length.[8] For operations with a high potential for contamination, a chemically resistant apron is recommended.[8][9]

  • Respiratory Protection: For most laboratory-scale operations conducted within a fume hood, respiratory protection is not required. However, if there is a potential for significant aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Chemical Handling cluster_doffing PPE Doffing & Disposal A Review Safety Guide B Inspect Fume Hood A->B C Gather & Inspect PPE B->C D Lab Coat C->D E Nitrile Gloves D->E F Safety Goggles E->F G Face Shield (if needed) F->G H Work in Fume Hood G->H I Remove Gloves H->I J Remove Face Shield I->J K Remove Lab Coat J->K L Remove Goggles K->L M Wash Hands Thoroughly L->M

Caption: Recommended PPE Workflow for Handling 3-Chloro-4-morpholinophenylboronic acid.

Handling and Experimental Procedure
  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Reactions: Set up reactions in the fume hood, ensuring all glassware is securely clamped.

  • Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper waste management is crucial to protect both personnel and the environment.

  • Solid Waste: All contaminated solid waste, including gloves, weighing boats, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions and reaction mixtures containing 3-Chloro-4-morpholinophenylboronic acid should be collected in a designated, labeled hazardous waste container.[10] Do not pour boronic acid waste down the drain.[11]

  • Container Decontamination: Glassware should be rinsed with an appropriate solvent in the fume hood, and the rinsate collected as hazardous waste before washing.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 3-Chloro-4-morpholinophenylboronic acid in their work, fostering a culture of safety and scientific excellence.

References

  • Combi-Blocks. (2023, January 2).
  • Combi-Blocks. (2023, January 2).
  • Carl ROTH. (n.d.).
  • Key Organics. (2017, December 1).
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025, September 22).
  • Fisher Scientific. (2011, August 9).
  • Angene Chemical. (2024, November 1).
  • Fisher Scientific. (2025, December 19).
  • Carl ROTH. (n.d.).
  • BLD Pharmatech. (n.d.).
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids?. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.